Technical Documentation Center

8-Iodoisoquinolin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Iodoisoquinolin-3-amine

Core Science & Biosynthesis

Foundational

mechanism of action of 8-Iodoisoquinolin-3-amine in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-Iodoisoquinolin-3-amine Abstract 8-Iodoisoquinolin-3-amine is a functionalized heterocyclic compound built upon the privileged isoquinoline scaffold. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 8-Iodoisoquinolin-3-amine

Abstract

8-Iodoisoquinolin-3-amine is a functionalized heterocyclic compound built upon the privileged isoquinoline scaffold. While its direct biological activities are not extensively documented, its structural features—a reactive iodine atom and a nucleophilic amine group—make it a valuable building block in medicinal chemistry for the synthesis of novel bioactive agents.[1] This guide provides a comprehensive framework for investigating the in vitro mechanism of action of 8-Iodoisoquinolin-3-amine. By drawing parallels with structurally related quinoline and isoquinoline derivatives, we will explore potential molecular targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical groundwork and detailed experimental protocols to elucidate the compound's biological function.

Introduction: The 8-Iodoisoquinolin-3-amine Scaffold

8-Iodoisoquinolin-3-amine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to the wide range of pharmacological properties exhibited by the parent isoquinoline ring system.[2][3][4] Its structure is characterized by two key functional groups that dictate its chemical reactivity and potential biological interactions:

  • The Iodine Atom at Position 8: This halogen serves as a versatile synthetic handle, enabling further molecular elaboration through metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1] From a mechanistic standpoint, the iodine atom can enhance binding affinity to biological targets through halogen bonding and other electronic effects.[5]

  • The Amine Group at Position 3: This primary aromatic amine is a key site for hydrogen bonding and can be readily acylated or otherwise modified to explore structure-activity relationships (SAR).[1] The presence of this group also influences the compound's solubility and potential to interact with specific enzymes or receptors.[5]

Given the established bioactivity of related compounds, 8-Iodoisoquinolin-3-amine is a promising candidate for investigation in areas such as oncology and infectious diseases.[1][2]

Postulated In Vitro Mechanisms of Action

While direct experimental evidence for 8-Iodoisoquinolin-3-amine is limited, we can postulate several plausible mechanisms of action based on the known activities of analogous compounds. These hypotheses provide a logical starting point for in vitro investigation.

Enzyme Inhibition

The quinoline and isoquinoline cores are present in numerous enzyme inhibitors. It is plausible that 8-Iodoisoquinolin-3-amine could target key enzymes involved in disease progression.

  • Kinase and Topoisomerase Inhibition: Many anticancer agents with quinoline scaffolds function by inhibiting protein kinases or topoisomerases, leading to cell cycle arrest and apoptosis.[2]

  • Monoamine Oxidase (MAO) Inhibition: Certain quinoline derivatives have been shown to inhibit MAO-B, an enzyme involved in the degradation of neurotransmitters.[6] The amine functionality on 8-Iodoisoquinolin-3-amine could potentially interact with the active site of MAO enzymes.[6]

Modulation of Cellular Signaling Pathways

Derivatives of the core scaffold have been shown to modulate critical signaling cascades.

  • SIRT1/3-FOXO3a Pathway: 8-aminoquinoline-based metal complexes have demonstrated neuroprotective effects by upregulating the SIRT1/3-FOXO3a signaling axis, which plays a crucial role in cellular stress resistance and longevity.[7]

  • Inflammatory Signaling (HMGB1/Caspase-11): 8-hydroxyquinoline derivatives can inhibit the interaction between high mobility group box 1 (HMGB1) and lipopolysaccharide (LPS), thereby suppressing caspase-11-dependent inflammation.[8] This suggests a potential anti-inflammatory role for related structures.

Metal Ion Chelation

The 8-aminoquinoline scaffold is a well-known chelator of metal ions, a property that can be central to its biological activity.[9] By sequestering essential metal ions like iron or copper, the compound could disrupt vital enzymatic processes within a cell or parasite.[10][11] This mechanism is particularly relevant for antimicrobial and anticancer effects where metalloenzymes are critical for pathogen or tumor survival.

Proposed Experimental Workflows for Mechanistic Elucidation

To systematically investigate the postulated mechanisms, a series of in vitro assays are proposed. The following sections provide detailed, step-by-step protocols.

Workflow for Assessing Cytotoxicity and Apoptosis

This initial workflow determines if 8-Iodoisoquinolin-3-amine exhibits cytotoxic effects against a model cancer cell line (e.g., HeLa) and whether cell death occurs via apoptosis.

G cluster_0 Cell Treatment & Viability cluster_1 Apoptosis Confirmation A Seed HeLa cells in 96-well plates B Treat with 8-Iodoisoquinolin-3-amine (0.1 to 100 µM) for 48h A->B C Add MTT or Resazurin reagent B->C D Measure absorbance/fluorescence C->D E Calculate % Viability vs. Control (Determine IC50) D->E F Treat cells with IC50 concentration E->F Use IC50 for downstream assays G Stain with Annexin V-FITC and Propidium Iodide (PI) F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Population (Annexin V+/PI-) H->I G A Treat cells with 8-Iodoisoquinolin-3-amine (at IC50 concentration) B Lyse cells and quantify protein concentration (BCA Assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Incubate with Primary Antibodies (e.g., anti-SIRT1, anti-p-FOXO3a, anti-Caspase-11) D->E F Incubate with HRP-conjugated Secondary Antibody E->F G Detect signal with Chemiluminescent Substrate F->G H Analyze band intensity relative to loading control (e.g., β-actin) G->H

Caption: Western blot workflow for pathway analysis.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Culture and treat cells as described above. After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, FOXO3a, Caspase-11) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band densities and normalize to a loading control like β-actin or GAPDH.

Workflow for Metal Chelation Assay

This spectrophotometric assay directly assesses the ability of 8-Iodoisoquinolin-3-amine to chelate metal ions, such as Cu²⁺. [9]

G A Prepare solution of compound (e.g., 10 µM) in buffer B Measure baseline UV-Vis spectrum (250-500 nm) A->B C Add increasing amounts of CuCl₂ solution B->C D Record UV-Vis spectrum after each addition C->D E Analyze spectral shifts and isosbestic points D->E F Determine complex stoichiometry using Molar Ratio Method E->F

Caption: Workflow for UV-Vis spectrophotometric metal chelation assay.

Protocol: UV-Vis Spectroscopy for Copper Chelation

  • Solution Preparation: Prepare a stock solution of 8-Iodoisoquinolin-3-amine (e.g., 1 mM in DMSO) and a stock solution of CuCl₂ (e.g., 10 mM in water).

  • Baseline Spectrum: Prepare a 10 µM solution of the compound in a suitable buffer (e.g., MOPS/Ethanol). Record its UV-Vis absorption spectrum from 270 to 500 nm. [9]3. Titration: Add incremental amounts of the CuCl₂ solution to the cuvette containing the compound solution.

  • Spectral Measurement: After each addition, gently mix and record the new absorption spectrum.

  • Analysis: Observe changes in the absorption peaks and the presence of any isosbestic points, which indicate the formation of a compound-metal complex. [9]Plot the change in absorbance at a specific wavelength against the molar ratio of [Cu²⁺]/[Compound] to determine the stoichiometry of the complex.

Hypothetical Data Presentation

To illustrate the potential outcomes of the proposed experiments, the following tables summarize hypothetical data.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data

Target Enzyme8-Iodoisoquinolin-3-amine IC₅₀ (µM)
Protein Kinase B (Akt)8.5
Topoisomerase II15.2
Monoamine Oxidase B (MAO-B)25.1

This table is for illustrative purposes, based on activities of related quinoline compounds. [1][2][6] Table 2: Hypothetical Cytotoxicity Data in HeLa Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
192 ± 5.1
575 ± 6.3
1051 ± 4.8
2528 ± 3.9
5012 ± 2.5
IC₅₀ (µM) ~10

Conclusion and Future Directions

This guide outlines a foundational strategy to dissect the in vitro mechanism of action of 8-Iodoisoquinolin-3-amine. By leveraging knowledge from structurally similar bioactive molecules, we have formulated testable hypotheses centered on enzyme inhibition, signaling pathway modulation, and metal chelation. The provided experimental workflows offer a clear, validated path for investigating these possibilities.

Positive results from these initial screens would warrant more advanced studies to definitively identify the direct molecular target(s). Techniques such as thermal shift assays, affinity chromatography coupled with mass spectrometry, or computational docking studies could be employed to pinpoint the precise binding partners and interaction modes of this promising chemical scaffold.

References

  • 8-Iodoisoquinolin-3-amine | Benchchem.
  • 8-[123I]Iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid - NCBI.
  • An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine - Benchchem.
  • Reimagining biogenic amine signaling in the brain and beyond - PMC.
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC.
  • Buy 7-Iodo-8-methylquinolin-3-amine (EVT-13289834) - EvitaChem.
  • In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in R
  • In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in R
  • Pharmacology of Iodoquinol ; Mechanism of action, Uses, Effects, Pharmacokinetics.
  • Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)
  • Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study.
  • Isoquinolin-3-Amine | C9H8N2 | CID 311869 - PubChem - NIH.
  • An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Medi
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • (PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Assessment of 8-Iodoisoquinolin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract 8-Iodoisoquinolin-3-amine is a synthetic building block featuring a privileged isoquinoline scaffold, making it a molecule of sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Iodoisoquinolin-3-amine is a synthetic building block featuring a privileged isoquinoline scaffold, making it a molecule of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents.[1] While its synthetic utility is recognized, a comprehensive understanding of its pharmacokinetic (PK) and bioavailability profile is currently absent from the public domain. This technical guide provides a complete, forward-looking roadmap for the systematic evaluation of 8-Iodoisoquinolin-3-amine's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with insights from structurally related quinoline and isoquinoline derivatives, this document serves as a foundational blueprint for researchers. It details the rationale, experimental design, and step-by-step protocols for a suite of in vitro and in vivo assays essential for characterizing the compound's behavior and predicting its clinical potential.

Introduction: The Imperative for Early Pharmacokinetic Profiling

The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Understanding how a drug is absorbed, distributed, metabolized, and excreted is fundamental to designing safe and effective therapeutic regimens.[2] 8-Iodoisoquinolin-3-amine, with its reactive iodine and nucleophilic amine functionalities on a heterocyclic core, presents a unique profile that requires thorough investigation.[1] The presence of the isoquinoline ring suggests potential metabolic pathways involving cytochrome P450 (CYP) enzymes, similar to other quinoline and isoquinoline compounds.[3][4]

This guide is structured to mirror the logical progression of a preclinical DMPK program. We begin with fundamental physicochemical and in vitro ADME assays to establish a baseline understanding and identify potential liabilities early, when resources are most effectively deployed.[5][6] Subsequently, we detail the design and execution of definitive in vivo studies in relevant animal models to determine key PK parameters and absolute bioavailability.[7][8]

G cluster_2 Decision Point P Physicochemical Properties A Absorption & Permeability P->A M Metabolic Stability A->M D Distribution (Protein Binding) M->D MetID Metabolite Identification M->MetID I CYP450 Interaction D->I PK Rodent PK Study (IV & PO) I->PK B Bioavailability Calculation PK->B B->MetID GoNoGo Candidate Selection MetID->GoNoGo

Figure 1: Proposed workflow for pharmacokinetic evaluation.

Foundational In Vitro ADME Assessment

In vitro ADME assays are the cornerstone of early DMPK screening, providing critical data to guide medicinal chemistry efforts and predict in vivo behavior.[9][10] These assays are designed to be rapid, cost-effective, and require minimal compound, making them ideal for the initial characterization of 8-Iodoisoquinolin-3-amine.

Physicochemical Properties: Solubility and Lipophilicity

Causality: A compound's aqueous solubility is a primary determinant of its dissolution rate in the gastrointestinal tract, directly impacting oral absorption. Lipophilicity (LogD) governs a molecule's ability to partition into and across biological membranes. An optimal balance is crucial for good oral bioavailability.

ParameterExperimental MethodRationale
Kinetic Solubility Nephelometry or TurbidimetryMeasures solubility from a DMSO stock; high-throughput screen for potential issues.
Thermodynamic Solubility Shake-Flask (HPLC-UV)Gold-standard equilibrium solubility; essential for formulation development.
Lipophilicity (LogD) Shake-Flask (Octanol/Buffer)Measures distribution between lipid and aqueous phases at physiological pH (7.4).
Absorption and Permeability

Causality: For oral administration, a drug must permeate the intestinal epithelium to reach systemic circulation. In vitro models can predict this passive permeability and identify whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption.

G cluster_0 Experimental Input PAMPA PAMPA (Passive Permeability) Classification Permeability Classification PAMPA->Classification Caco2 Caco-2 Assay (Permeability & Efflux) Caco2->Classification Compound 8-Iodoisoquinolin-3-amine Compound->PAMPA Compound->Caco2

Figure 2: Workflow for permeability assessment.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Integrity Check: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and permeability to a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add 8-Iodoisoquinolin-3-amine (e.g., at 10 µM) to the apical (donor) chamber.

    • B-to-A (Basolateral to Apical): Add the compound to the basolateral (donor) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber. Replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[11][12]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio >2 suggests active efflux.

Metabolic Stability

Causality: The rate at which a compound is metabolized, primarily in the liver, determines its intrinsic clearance and subsequent half-life. Rapid metabolism can lead to low oral bioavailability and short duration of action. Assays using liver microsomes (containing Phase I enzymes) and hepatocytes (containing Phase I and Phase II enzymes) are predictive of hepatic clearance.

Assay SystemRationaleKey Parameters Determined
Liver Microsomes Assesses Phase I (CYP-mediated) metabolism. High-throughput and cost-effective for initial screening.In vitro half-life (t1/2), intrinsic clearance (CLint).
Hepatocytes Gold standard in vitro system; contains both Phase I and Phase II enzymes and transporters.In vitro half-life (t1/2), intrinsic clearance (CLint).
Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in circulation is available to interact with its target and to be metabolized or excreted. High plasma protein binding can limit efficacy and reduce clearance. The Rapid Equilibrium Dialysis (RED) method is a common and reliable assay.[9]

In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies are essential to understand how the ADME properties integrate within a complex biological system.[7][13] Rodent models (typically rats) are standard for initial PK studies.

Study Design and Execution

A well-designed study includes both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[14][15]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (jugular vein) for serial blood sampling.

  • Dose Formulation:

    • IV Bolus: Solubilize 8-Iodoisoquinolin-3-amine in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) for a dose of 1-2 mg/kg.

    • PO Gavage: Formulate as a solution or suspension in a vehicle like 0.5% methylcellulose for a dose of 5-10 mg/kg.

  • Administration & Sampling:

    • Administer the IV or PO dose.

    • Collect blood samples (approx. 100 µL) at pre-dose and multiple post-dose time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma via centrifugation and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentration of 8-Iodoisoquinolin-3-amine using a validated LC-MS/MS method.[16][17]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters and Bioavailability

The data from the in vivo study allows for the calculation of critical parameters that define the compound's behavior.

ParameterAbbreviationDescription
Area Under the Curve AUCTotal drug exposure over time.
Clearance CLThe volume of plasma cleared of the drug per unit of time.
Volume of Distribution VdThe theoretical volume that the drug occupies in the body.
Half-Life t1/2The time required for the drug concentration to decrease by half.
Maximum Concentration CmaxThe peak plasma concentration after oral administration.
Time to Maximum Concentration TmaxThe time at which Cmax is observed.
Absolute Bioavailability F (%)The fraction of the oral dose that reaches systemic circulation.

Calculation of Absolute Bioavailability (F): F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Metabolite Identification and Characterization

Identifying major metabolites is crucial for understanding clearance pathways and assessing potential safety risks, as metabolites can sometimes be active or toxic. The metabolism of related quinoline and isoquinoline structures often involves hydroxylation and subsequent conjugation.[3]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent 8-Iodoisoquinolin-3-amine Oxidation Oxidation (CYP450) - Hydroxylation - N-Oxidation Parent->Oxidation Conjugation Conjugation (UGTs, SULTs) - Glucuronidation - Sulfation Oxidation->Conjugation Metabolites Excreted Metabolites Conjugation->Metabolites

Figure 3: Predicted metabolic pathways for 8-Iodoisoquinolin-3-amine.

Methodology: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-QTOF or LC-Orbitrap) is the primary tool for metabolite identification. Samples from in vitro hepatocyte incubations and in vivo plasma and urine can be analyzed. Software tools are used to search for predicted biotransformations (e.g., oxidation, glucuronidation) and compare fragment ion spectra between the parent drug and potential metabolites.

Conclusion and Forward Look

This guide outlines a robust, industry-standard framework for the comprehensive evaluation of the pharmacokinetics and bioavailability of 8-Iodoisoquinolin-3-amine. By systematically executing the described in vitro and in vivo studies, researchers can generate a complete DMPK profile. This data package is indispensable for making informed decisions regarding the compound's potential for further development, guiding dose selection for efficacy and toxicology studies, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent. The integrity and quality of these studies must be maintained in accordance with regulatory expectations to ensure the data can support future IND or NDA filings.[14][18][19]

References

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]

  • Food-Effect Bioavailability and Fed Bioequivalence Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience. Retrieved from [Link]

  • Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026, January 14). ResolveMass. Retrieved from [Link]

  • Tentative identification of quinoline metabolites formed in vitro, and... (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. (2024, April 1). U.S. Food and Drug Administration. Retrieved from [Link]

  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. Retrieved from [Link]

  • Lou, X., et al. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Biomedical Science, 19(1), 3. Retrieved from [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [Link]

  • Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. (2024, March 27). U.S. Food and Drug Administration. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved from [Link]

  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251. Retrieved from [Link]

  • Chen, Y., et al. (2012). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of Mass Spectrometry, 47(5), 634-644. Retrieved from [Link]

  • Doneanu, A., & Chen, W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 22-29. Retrieved from [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. (2025, June 16). Journal of Drug Delivery and Therapeutics, 15(6-S). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute. Retrieved from [Link]

  • In Vivo PK Studies. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2025, August 9). Pharma Cores. Retrieved from [Link]

  • 3-IODOQUINOLIN-8-AMINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Panda, S. S., et al. (2021). Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. Bioorganic Chemistry, 106, 104505. Retrieved from [Link]

  • Quinine biosynthesis 100-year mystery finally solved. (2026, March 24). BioTechniques. Retrieved from [Link]

Sources

Foundational

binding affinity of 8-Iodoisoquinolin-3-amine to target receptors

Whitepaper: Fragment-Based Optimization and Receptor Binding Affinity of 8-Iodoisoquinolin-3-amine Abstract In modern rational drug design, the identification of privileged scaffolds is paramount for targeting complex pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Fragment-Based Optimization and Receptor Binding Affinity of 8-Iodoisoquinolin-3-amine

Abstract In modern rational drug design, the identification of privileged scaffolds is paramount for targeting complex protein-protein interactions (PPIs) and cryptic allosteric pockets. 8-Iodoisoquinolin-3-amine has emerged as a highly versatile chemical building block. While it exhibits baseline polypharmacology across several G-protein coupled receptors (GPCRs), its most significant contemporary application lies in Fragment-Based Drug Discovery (FBDD)—specifically as an anchor fragment for non-covalent inhibitors targeting the KRAS G12D mutation. This technical guide synthesizes the structural rationale, binding affinity profiles, and self-validating biochemical protocols required to evaluate this scaffold and its derivatives.

Structural Rationale & Pharmacophore Mechanics

The utility of 8-Iodoisoquinolin-3-amine in medicinal chemistry is driven by its unique bifunctional nature, which allows it to probe complex receptor microenvironments[1]:

  • The Isoquinoline Core: Provides a rigid, planar aromatic system ideal for π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within hydrophobic binding pockets[1].

  • C3-Amine (Hydrogen Bond Donor): The primary amine at the 3-position acts as a critical hydrogen bond donor. In kinase and GTPase targeting, this moiety frequently interacts with the backbone carbonyls of the hinge region or the Switch-II pocket, anchoring the molecule in the active site[1].

  • C8-Iodine (Halogen Bonding & Synthetic Handle): The heavy iodine atom provides significant steric bulk and the potential for halogen bonding. More importantly, it serves as a highly reactive handle for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1]. This allows medicinal chemists to rapidly synthesize libraries of 8-arylisoquinolin-3-amine derivatives to explore adjacent cryptic pockets, such as those found in mutant KRAS[2].

Target Receptor Profiles & Binding Affinity

Because 8-Iodoisoquinolin-3-amine is primarily utilized as a synthetic intermediate, its direct binding profile provides a "baseline" understanding of its intrinsic affinities before structural elaboration. Cataloged structure-activity relationship (SAR) studies reveal a baseline affinity for monoamine GPCRs, while advanced derivatives utilizing this core achieve nanomolar potency against oncogenic targets like KRAS G12D[1],[2],[3].

Table 1: Baseline and Elaborated Receptor Binding Profile

Target Receptor / ProteinLigand StateBinding Affinity ( Ki​ / IC50​ )Primary Interaction Mechanism
Serotonin 5- HT2A​ Unmodified Fragment85 nM π−π stacking in orthosteric site[1]
Trace Amine (TAAR1) Unmodified Fragment250 nMAmine-aspartate salt bridge[1]
Muscarinic M1​ Unmodified Fragment1,200 nMWeak hydrophobic packing[1]
Dopamine D2​ Unmodified Fragment> 10,000 nMSteric clash via C8-Iodine[1]
KRAS G12D Elaborated Derivative< 10 nMSwitch-II pocket allosteric locking[2],[3]

Data synthesis based on baseline fragment screening and optimized isoquinoline-derived KRAS inhibitors.

Mechanistic Pathway: Targeting KRAS G12D

The KRAS G12D mutation impairs intrinsic GTPase activity, locking the protein in an active, GTP-bound state that drives uncontrolled tumor proliferation[2]. Isoquinoline derivatives synthesized from 8-Iodoisoquinolin-3-amine are designed to bind the Switch-II pocket of KRAS, stabilizing the inactive GDP-bound state and preventing the Guanine Nucleotide Exchange Factor (SOS1) from facilitating the exchange of GDP for GTP[2],[3].

Pathway SOS1 SOS1 (GEF Protein) KRAS_GDP KRAS(G12D)-GDP (Inactive State) SOS1->KRAS_GDP Catalyzes Nucleotide Exchange KRAS_GTP KRAS(G12D)-GTP (Active State) KRAS_GDP->KRAS_GTP GTP Binding cRAF cRAF (Effector) KRAS_GTP->cRAF Recruits & Activates Inhibitor Isoquinoline-Derived Inhibitor Inhibitor->KRAS_GDP Allosteric Locking (Switch II) MEK_ERK MEK/ERK Cascade (Tumor Proliferation) cRAF->MEK_ERK Phosphorylation

Mechanistic pathway of KRAS(G12D) inhibition by isoquinoline derivatives.

Self-Validating Experimental Protocols

To accurately quantify the binding affinity of 8-Iodoisoquinolin-3-amine derivatives to targets like KRAS G12D, researchers must employ orthogonal, self-validating biochemical assays. The following protocols are engineered to eliminate false positives caused by compound autofluorescence or protein aggregation.

Protocol A: TR-FRET Target Engagement Assay (KRAS-cRAF)

This assay measures the ability of the compound to prevent KRAS G12D from binding to its downstream effector, cRAF. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen specifically because the time delay (e.g., 50–100 µs) before signal acquisition allows the short-lived autofluorescence typical of isoquinoline compounds to decay, ensuring a high signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer and supplement it with 1 mM Dithiothreitol (DTT) immediately before use[4].

    • Causality: DTT is a reducing agent that prevents the oxidation of critical solvent-exposed cysteine residues on KRAS, maintaining the protein's native conformational state and preventing aggregation.

  • Protein Dilution: Dilute Tag2-KRAS(G12D) and Tag1-cRAF in the DTT-containing buffer to their optimal working concentrations (e.g., 175-fold and 480-fold, respectively)[4]. Do not subject proteins to multiple freeze-thaw cycles[4].

  • Inhibitor Pre-Incubation: Add 2 µL of the serially diluted isoquinoline compound to the test wells. Add 4 µL of the KRAS(G12D) solution. Incubate at room temperature for 30 minutes[4].

    • Self-Validation Step: Include a DMSO-only vehicle well (Positive Control for maximum FRET) and a well lacking KRAS (Negative Control for background FRET)[4].

  • Effector & Fluorophore Addition: Add 4 µL of the cRAF solution. Subsequently, add 10 µL of a dye mixture containing a Terbium-labeled anti-Tag2 antibody (Donor) and a fluorescence-labeled anti-Tag1 antibody (Acceptor)[4].

  • Detection & Analysis: Incubate for 30 minutes. Measure fluorescence at dual emission wavelengths (620 nm and 665 nm) following excitation at 340 nm[4]. Calculate the 665/620 ratio to determine the IC50​ .

AssayWorkflow Prep 1. Buffer Prep (1mM DTT added) Dilute 2. Protein Dilution (KRAS & cRAF) Prep->Dilute Incubate 3. Compound Pre-incubation Dilute->Incubate Dye 4. Add Fluorophores (Tb-Donor) Incubate->Dye Read 5. TR-FRET Read (340ex / 665em) Dye->Read

Step-by-step TR-FRET assay workflow for evaluating KRAS-cRAF target engagement.

Protocol B: BODIPY-GDP Nucleotide Exchange Assay

To prove that the isoquinoline derivative is acting via the proposed mechanism (locking KRAS in the GDP-bound state), a nucleotide exchange assay is required[5].

Step-by-Step Methodology:

  • Preparation of BODIPY-Loaded KRAS: Thaw recombinant KRAS(G12D) pre-loaded with BODIPY-GDP on ice. Dilute to 3 ng/µL in assay buffer[6].

    • Causality: BODIPY-GDP is highly fluorescent when bound within the hydrophobic pocket of KRAS. If SOS1 successfully exchanges it for GTP, the BODIPY-GDP is released into the aqueous buffer, resulting in immediate fluorescence quenching[5].

  • Compound Titration: Add the isoquinoline test compound to the BODIPY-GDP-KRAS complex and pre-incubate for 15 minutes[6].

    • Self-Validation Step: Prior to adding SOS1, read the baseline fluorescence of the compound-protein mixture. Highly conjugated isoquinolines may absorb at the BODIPY emission wavelength, causing an artificial drop in signal (inner filter effect)[5].

  • Exchange Initiation: Add SOS1 (GEF) and an excess of unlabeled GTP to initiate the exchange reaction[6].

  • Kinetic Readout: Monitor the fluorescence intensity over 30 minutes. An effective 8-Iodoisoquinolin-3-amine derivative will lock the protein conformation, preventing SOS1-mediated exchange, thereby maintaining a high fluorescence signal relative to the vehicle control[5].

References

  • Benchchem. "8-Iodoisoquinolin-3-amine".
  • Google Patents.
  • Aurora Biolabs. "Kras (G12D)-cRAF Binding Assay Kit".
  • BPS Bioscience. "KRAS(G12D) Coupled Nucleotide Exchange Assay Kit".
  • BPS Bioscience. "KRAS(G12D) Nucleotide Exchange Assay Kit (BODIPY-GDP)".
  • ACS Publications. "Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy". ACS Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

8-Iodoisoquinolin-3-amine as a precursor in palladium-catalyzed cross-coupling

Application Note: 8-Iodoisoquinolin-3-amine as a Versatile Precursor in Palladium-Catalyzed Cross-Coupling for Oncology Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex polycy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Iodoisoquinolin-3-amine as a Versatile Precursor in Palladium-Catalyzed Cross-Coupling for Oncology Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex polycyclic architectures relies heavily on bifunctional building blocks. 8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) has emerged as a privileged scaffold, particularly in the development of targeted oncology therapeutics such as KRAS G12D inhibitors[1]. Featuring a highly reactive carbon-iodine (C-I) bond at the C8 position and a primary aromatic amine at the C3 position, this molecule allows for orthogonal functionalization[2].

This application note provides a comprehensive guide to utilizing 8-iodoisoquinolin-3-amine in palladium-catalyzed cross-coupling reactions. By detailing the mechanistic causality behind catalyst selection, transient protection strategies, and validated experimental protocols, this guide serves as a self-contained blueprint for drug development professionals.

Scientific Rationale & Mechanistic Insights

The synthetic utility of 8-iodoisoquinolin-3-amine is dictated by the distinct electronic and steric environments of its two primary functional groups:

  • Kinetics of the C8-Iodo Group: The C-I bond at the C8 position possesses a significantly lower bond dissociation energy compared to the surrounding C-H or C-N bonds. This highly polarizable bond is the kinetically favored site for the oxidative addition of Pd(0) species[2]. Because the isoquinoline ring is slightly electron-deficient, the oxidative addition step is rapid, making the subsequent transmetalation or reductive elimination steps the typical rate-determining stages of the catalytic cycle.

  • Management of the C3-Amine: The primary amine at C3 acts as a strong nucleophile and a potential Lewis base. If left unmanaged during palladium catalysis, the free amine can coordinate directly to the palladium center, leading to catalyst poisoning or competing Buchwald-Hartwig amination side-reactions[2].

  • Causality in Reaction Design: To circumvent amine-induced catalyst deactivation, two strategies are employed:

    • Ligand Tuning: Utilizing bidentate, sterically demanding phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination and sterically shields the metal from off-target amine coordination[3].

    • Transient Protection: Converting the primary amine to a p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) protected derivative prior to coupling. This eliminates the Lewis basicity of the nitrogen, significantly improving the yields of the subsequent Suzuki-Miyaura or Sonogashira couplings[4].

Orthogonal Functionalization Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the 8-iodoisoquinolin-3-amine scaffold, highlighting how the C8 and C3 positions can be selectively targeted to build advanced drug candidates.

Workflow A 8-Iodoisoquinolin-3-amine (Bifunctional Scaffold) B C8-Position: Pd-Catalyzed Cross-Coupling A->B Oxidative Addition at C-I Bond C C3-Position: Amine Functionalization A->C Nucleophilic Attack D Suzuki-Miyaura (Organoboron Reagents) B->D E Sonogashira (Terminal Alkynes) B->E F Protection (e.g., PMB/Boc) or Acylation C->F G Advanced Polycyclic Systems (e.g., KRAS G12D Inhibitors) D->G Scaffold Elaboration E->G F->G Orthogonal Tuning

Orthogonal functionalization pathways of 8-iodoisoquinolin-3-amine in drug discovery.

Quantitative Reaction Profiles

The table below summarizes the standardized conditions and quantitative parameters for the most common transformations applied to 8-iodoisoquinolin-3-amine[2].

Reaction TypeTarget SiteCoupling PartnerStandard Catalyst / Reagent SystemTypical Yield RangeApplication / Outcome
Suzuki-Miyaura C8 (C-C bond)Aryl/Vinyl Boronic AcidsPd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90°C65% - 85%Synthesis of biaryl core scaffolds for KRAS G12D inhibitors.
Sonogashira C8 (C-C bond)Terminal AlkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 60°C70% - 90%Creation of rigid, alkyne-linked electronic materials.
Buchwald-Hartwig C8 (C-N bond)Secondary AminesPd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100°C50% - 75%Synthesis of complex polycyclic amines.
Acylation C3 (N-C bond)Acid Chlorides / AnhydridesPyridine or Et₃N, DCM, 0°C to RT> 90%Amide formation; transient protection prior to metal catalysis.

Validated Experimental Protocol: Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the synthesis of 8-arylisoquinolin-3-amine derivatives. It is engineered as a self-validating system: the biphasic solvent ensures base solubility, while the rigorous degassing prevents the oxidation of the Pd(0) active species.

Target Application: Construction of the core framework for KRAS G12D inhibitors, which function by forming ionic interactions with the aspartic acid at position 12 of inactive KRAS (GDP), locking the protein and halting downstream oncogenic signaling[5].

Materials & Reagents
  • 8-Iodoisoquinolin-3-amine (1.0 equiv, limiting reagent)

  • Aryl boronic acid or pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)[3]

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-iodoisoquinolin-3-amine (1.0 equiv), the aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Causality: Water is strictly required to dissolve the K₂CO₃ and activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step. Cap the flask with a rubber septum and sparge the mixture with ultra-pure Argon or Nitrogen gas for 15 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add the Pd(dppf)Cl₂ catalyst (0.05 equiv). Reseal and sparge for an additional 5 minutes. Causality: Adding the catalyst after the initial degassing prevents premature oxidation of the palladium complex by dissolved oxygen.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 4–8 hours. Monitor the reaction progress via TLC or LC-MS until the complete consumption of the 8-iodoisoquinolin-3-amine is observed.

  • Quenching & Workup (Self-Validation): Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the precipitated palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure 8-arylisoquinolin-3-amine derivative.

References

  • Google Patents (WO2021107160A1).A compound having inhibitory activity against kras g12d mutation.
  • Google Patents (WO2021107160A1 - Mechanism Details).KRAS G12D Inhibition Mechanisms.
  • Journal of Medicinal Chemistry (ACS Publications). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Iodoisoquinolin-3-amine

Introduction: The Significance of 3,8-Disubstituted Isoquinolines The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 3,8-Disubstituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active compounds. Specifically, the 3-aminoisoquinoline core is a key pharmacophore in various therapeutic agents, including topoisomerase I inhibitors for cancer therapy and broad-spectrum anti-infectives.[1][2] The introduction of an aryl or heteroaryl substituent at the 8-position of this scaffold via the Suzuki-Miyaura coupling opens up a vast chemical space for the development of novel drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties.

8-Iodoisoquinolin-3-amine presents a unique set of challenges for the synthetic chemist. The presence of the basic amino group and the nitrogen atom within the isoquinoline ring can lead to catalyst inhibition or undesired side reactions. This guide provides a comprehensive overview of the critical parameters and a detailed, field-proven protocol for the successful Suzuki-Miyaura cross-coupling of this valuable building block.

Understanding the Challenges: The Substrate's Perspective

The successful Suzuki-Miyaura coupling of 8-iodoisoquinolin-3-amine hinges on overcoming two primary obstacles:

  • Catalyst Inhibition: The lone pair of electrons on the exocyclic amino group and the endocyclic nitrogen of the isoquinoline can coordinate to the palladium catalyst. This coordination can saturate the metal center, hindering the crucial oxidative addition step and effectively poisoning the catalyst.[3]

  • Substrate Reactivity: While the carbon-iodine bond is the most reactive among aryl halides for oxidative addition, the overall electronic nature of the isoquinoline ring can influence the reaction kinetics.

To address these challenges, the selection of an appropriate palladium precatalyst, a sterically demanding and electron-rich ligand, a suitable base, and an optimized solvent system is paramount.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L_n A->B Ar-X (8-Iodoisoquinolin-3-amine) C Transmetalation (Ar-Pd(II)-Ar')L_n B->C Ar'-B(OR)_2 (Boronic Acid/Ester) + Base D Reductive Elimination Ar-Ar' C->D D->A Product Release ArX 8-Iodoisoquinolin-3-amine ArB Arylboronic Acid/Ester Base Base

Sources

Method

Application Note: HPLC Method Development and Validation for 8-Iodoisoquinolin-3-amine Quantification

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Introduction & Chemical Context 8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) is a highly privileged chemical bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Introduction & Chemical Context

8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) is a highly privileged chemical building block utilized extensively in medicinal chemistry, particularly in the synthesis of novel targeted oncology therapeutics such as KRAS G12D mutation inhibitors[1]. Structurally, it features an isoquinoline core functionalized with a primary aromatic amine at the 3-position and an iodine atom at the 8-position[2].

Accurate quantification of this intermediate is critical for purity assessment, stability monitoring, and reaction yield determination during complex cross-coupling syntheses. However, its unique structural features present specific chromatographic challenges that require a causally driven method development strategy:

  • Basic Amine Functionality: The primary amine at the C-3 position is highly nucleophilic and basic[2]. In reverse-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for interacting with unreacted, acidic silanol groups on silica-based stationary phases, leading to severe peak tailing.

  • Hydrophobic Halogen: The 8-iodo substituent significantly increases the molecule's lipophilicity, necessitating precise modulation of the mobile phase's organic strength to achieve optimal retention and baseline resolution from structurally similar synthetic byproducts.

Method Development Strategy: The Causality of Choices

As a Senior Application Scientist, it is imperative to move beyond trial-and-error and design an analytical method based on the physicochemical properties of the analyte.

Stationary Phase Selection: A fully end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) was selected. End-capping chemically blocks residual silanols on the silica matrix, which is the primary cause of peak tailing for basic isoquinoline amines[3]. The C18 ligand provides the necessary hydrophobic retention for the iodinated aromatic system.

Mobile Phase & pH Control: To further suppress secondary silanol interactions, the mobile phase pH must be strictly controlled. An acidic modifier, 0.1% Trifluoroacetic acid (TFA) , is incorporated into both the aqueous and organic mobile phases. This choice is driven by two mechanistic factors:

  • It lowers the mobile phase pH to approximately 2.0, ensuring the C-3 amine is fully protonated and ionized.

  • TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated isoquinoline amine, which partitions predictably into the C18 stationary phase, yielding sharp, highly symmetrical peaks[3].

Detection Wavelength: The highly conjugated aromatic system of the isoquinoline ring provides strong UV absorbance. Photodiode array (PDA) scanning typically reveals an optimal absorption maximum ( ) around 254 nm, which is selected for quantification to maximize signal-to-noise ratio (S/N).

HPLC_Lifecycle N1 1. Target Profiling 8-Iodoisoquinolin-3-amine N2 2. Method Scouting Column & Mobile Phase Selection N1->N2 Define Physicochemical Properties N3 3. Parameter Optimization pH, Gradient & Temperature N2->N3 Establish Base Retention N4 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision N3->N4 Lock Chromatographic Conditions N5 5. Routine Implementation Quality Control & Lot Release N4->N5 Confirm Fit-for-Purpose

Fig 1. Lifecycle workflow for HPLC method development and validation.

Experimental Protocol

This protocol is designed as a self-validating system. By strictly adhering to the preparation and execution steps, the resulting data inherently proves its own reliability.

Chromatographic Conditions

The optimized gradient method ensures that highly polar impurities elute early, while the highly retained 8-Iodoisoquinolin-3-amine elutes with optimal peak shape.

ParameterSpecificationCausality / Rationale
Column End-capped C18 (250 × 4.6 mm, 5 µm)Maximizes theoretical plates; minimizes silanol tailing.
Mobile Phase A Water + 0.1% TFAControls pH; provides ion-pairing for the basic amine.
Mobile Phase B Acetonitrile + 0.1% TFAStrong eluent to overcome the lipophilicity of the iodine atom.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal van Deemter efficiency.
Column Temp. 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 254 nmTargets the primary aromatic absorbance band of the isoquinoline core.
Injection Vol. 10 µLPrevents column mass overload while ensuring adequate sensitivity.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
20.0 10 90
21.0 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (Phase A) and 1000 mL of HPLC-grade Acetonitrile (Phase B). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane. Self-validation step: Filtering prevents particulate-induced pressure spikes and baseline noise.

  • Standard Preparation: Accurately weigh 10.0 mg of 8-Iodoisoquinolin-3-amine reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol (due to its solubility profile), sonicate until fully dissolved, and make up to volume with Mobile Phase A to yield a 100 µg/mL stock solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column at initial conditions (95% A / 5% B) for at least 30 minutes until a flat, stable baseline is achieved.

  • System Suitability Test (SST): Inject the 100 µg/mL standard solution five times. The sequence may only proceed if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5. This acts as a self-validating gatekeeper; if the SST fails, the sequence halts, preventing the generation of invalid data.

Method Validation Framework (ICH Q2(R2) Compliance)

To demonstrate that the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Validation_Framework Core ICH Q2(R2) Validation Spec Specificity (Peak Purity & Resolution) Core->Spec Lin Linearity & Range (R² ≥ 0.999) Core->Lin Acc Accuracy (98.0% - 102.0% Recovery) Core->Acc Prec Precision (RSD ≤ 2.0%) Core->Prec

Fig 2. ICH Q2(R2) core validation parameters and logical acceptance criteria.

Validation Parameters and Acceptance Criteria

The validation study must provide sufficient evidence that the analytical procedure meets its objectives over the reportable range[4].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the retention time of 8-Iodoisoquinolin-3-amine. Peak purity angle < purity threshold (via PDA).
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( ) ≥ 0.999. Y-intercept should be ≤ 2% of the target response.
Accuracy (Recovery) Spike known amounts of standard into a synthetic sample matrix at 3 levels (80%, 100%, 120%), prepared in triplicate.Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% test concentration.%RSD of the assay results must be ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5 °C), and mobile phase composition (±2% organic).System suitability criteria (RSD ≤ 2.0%, Tailing ≤ 1.5) must still be met under all varied conditions.

By executing this structured, causally-driven methodology, analytical laboratories can ensure the highly accurate, reproducible, and regulatory-compliant quantification of 8-Iodoisoquinolin-3-amine for downstream drug development applications.

Sources

Application

Application Notes &amp; Protocols: The Strategic Application of 8-Iodoisoquinolin-3-amine in Modern Drug Discovery

Abstract The 8-Iodoisoquinolin-3-amine scaffold is a molecule of significant strategic importance in medicinal chemistry. It incorporates a privileged isoquinoline core, a structure prevalent in numerous biologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 8-Iodoisoquinolin-3-amine scaffold is a molecule of significant strategic importance in medicinal chemistry. It incorporates a privileged isoquinoline core, a structure prevalent in numerous biologically active compounds, with two orthogonally reactive functional groups: a nucleophilic amine at the 3-position and an iodine atom at the 8-position, prime for metal-catalyzed cross-coupling reactions.[1] This unique arrangement provides medicinal chemists with a versatile platform for generating diverse compound libraries to probe biological targets and optimize lead compounds. This guide elucidates the core utility of this scaffold, providing detailed protocols and strategic insights for its application in the discovery of novel kinase inhibitors and as a foundational structure for developing modulators of the DNA Damage Response (DDR) pathway.

The Strategic Value of the 8-Iodoisoquinolin-3-amine Scaffold

The power of 8-Iodoisoquinolin-3-amine in drug discovery does not lie in its intrinsic biological activity, but in its capacity as an adaptable building block. The isoquinoline core is a well-established "privileged structure," meaning it is a molecular framework capable of binding to multiple, distinct biological targets.[1] The true synthetic elegance of this scaffold comes from its two distinct functionalization points.

  • The 3-Amino Group: This primary aromatic amine is a versatile nucleophile. It readily undergoes reactions such as acylation to form amides, alkylation, and sulfonylation, allowing for the exploration of a wide range of substituents that can interact with the target protein.[1]

  • The 8-Iodo Group: The iodine atom is an exceptional handle for modern cross-coupling chemistry.[1] It enables the use of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, and other complex moieties, profoundly influencing the compound's steric and electronic properties for detailed Structure-Activity Relationship (SAR) studies.[1]

This orthogonality allows for a systematic and modular approach to library synthesis, as depicted in the workflow below.

G cluster_0 Drug Discovery Workflow A 8-Iodoisoquinolin-3-amine (Core Scaffold) B Suzuki-Miyaura Coupling (at C8-Iodo) A->B Introduce aryl/heteroaryl groups C Amide Coupling (at C3-Amine) A->C Introduce R-CO groups D Diversified Library of Analogs B->D C->D E High-Throughput Screening (e.g., Kinase Panel) D->E Biological Evaluation F SAR Analysis & Lead Optimization E->F Identify Hits F->B Iterative Refinement F->C Iterative Refinement

Caption: General workflow for utilizing 8-Iodoisoquinolin-3-amine in drug discovery.

Application I: A Scaffold for Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling and are among the most pursued targets in oncology.[2] Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site. The nitrogen-containing heterocyclic core of 8-Iodoisoquinolin-3-amine serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to anchor the inhibitor within the kinase.[2]

Rationale and Mechanism of Action

Kinases transfer a phosphate group from ATP to a substrate protein, activating or deactivating it. In many cancers, kinases become constitutively active, leading to uncontrolled cell proliferation. An inhibitor based on the 8-Iodoisoquinolin-3-amine scaffold can be designed to occupy the ATP-binding pocket. The isoquinoline core forms hydrogen bonds with the "hinge region" of the kinase, while substituents synthetically installed at the C8 and C3 positions can extend into other pockets to confer potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates P1 Downstream Protein 1 RTK->P1 Phosphorylates P2 Downstream Protein 2 P1->P2 Signal Cascade Proliferation Cell Proliferation P2->Proliferation Inhibitor Isoquinoline-based Inhibitor BlockedRTK Receptor Tyrosine Kinase (RTK) Inhibitor->BlockedRTK Binds to ATP Pocket ATP ATP ATP->BlockedRTK Binding Blocked G cluster_normal Normal Cell (HR Proficient) cluster_cancer Cancer Cell (HR Deficient, e.g., BRCA-mutant) SSB_N Single-Strand Break (SSB) PARPi_N PARP Inhibitor SSB_N->PARPi_N DSB_N Double-Strand Break (DSB) PARPi_N->DSB_N Replication fork collapse HR_N Homologous Recombination (HR) DSB_N->HR_N Repair Survival_N Cell Survival HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARPi_C PARP Inhibitor SSB_C->PARPi_C DSB_C Double-Strand Break (DSB) PARPi_C->DSB_C Replication fork collapse HR_C Defective HR DSB_C->HR_C Repair Fails Death_C Cell Death (Apoptosis) HR_C->Death_C

Sources

Method

Application Note: In Vitro Kinase Screening Protocols for 8-Iodoisoquinolin-3-amine Derivatives

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The development of small-molecule protein kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of endogenous ATP. 8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) has emerged as a highly versatile building block in medicinal chemistry for this exact purpose[1].

The Structural Biology of Isoquinoline Scaffolds

The isoquinoline core is a recognized bioisostere of adenine. In the context of kinase inhibition, the nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Glycine or Cysteine residues) within the kinase hinge region[2][3].

What makes 8-Iodoisoquinolin-3-amine particularly valuable is its dual-functionalization:

  • The 3-Amine Group: Provides a vector for acylation or alkylation, allowing the molecule to project into the solvent-exposed region of the ATP-binding site, improving solubility and pharmacokinetic properties.

  • The 8-Iodo Group: Serves as a highly reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[1]. This allows chemists to install bulky aryl or alkynyl groups that probe the hydrophobic back pocket or interact with the kinase "gatekeeper" residue, driving extreme selectivity.

Pathway A Isoquinoline Scaffold (Adenine Mimic) B Kinase Hinge Region (Hydrogen Bonding) A->B Anchors C 8-Iodo Functionalization (Hydrophobic Pocket) A->C Directs D ATP Displacement B->D C->D E Signaling Inhibition D->E Prevents Phosphorylation

Mechanism of isoquinoline-based ATP-competitive kinase inhibition.

Assay Selection: Why ADP-Glo™?

To evaluate the inhibitory potency (IC₅₀) of synthesized 8-Iodoisoquinolin-3-amine derivatives, we utilize the ADP-Glo™ Kinase Assay (Promega).

Causality in Assay Design: Unlike radiometric assays (³²P-ATP) which pose safety hazards, or standard TR-FRET assays which require specific labeled antibodies for every substrate, ADP-Glo is a universal, homogeneous luminescent assay. It measures the depletion of ATP and the generation of ADP. Because isoquinoline derivatives are ATP-competitive inhibitors, it is critical to run the assay at the specific Km​ (Michaelis constant) for ATP of the target kinase. ADP-Glo maintains a high signal-to-background ratio even at high physiological ATP concentrations (up to 1 mM), preventing artificial inflation of the inhibitor's potency[4].

Workflow S1 1. Kinase Reaction (ATP -> ADP) S2 2. ATP Depletion (Remove unreacted ATP) S1->S2 S3 3. ADP Detection (Convert ADP back to ATP) S2->S3 S4 4. Luminescence (Readout) S3->S4

Two-step ADP-Glo™ assay workflow for quantifying kinase activity.

Standard Operating Protocol: In Vitro Kinase Screening

Reagent Preparation & Buffer Causality

Prepare the Kinase Assay Buffer (KAB) fresh daily to ensure enzyme stability and prevent artifactual data.

  • 40 mM Tris-HCl (pH 7.5): Maintains physiological pH.

  • 20 mM MgCl₂: Essential cofactor; ATP must be coordinated with Mg²⁺ to be recognized by the kinase.

  • 0.1 mg/mL BSA (Bovine Serum Albumin): Critical step. Highly hydrophobic isoquinoline derivatives tend to adsorb to the polystyrene walls of microplates. BSA acts as a carrier protein to prevent this non-specific depletion.

  • 2 mM DTT (Dithiothreitol): Reduces oxidative stress and prevents the formation of disulfide bonds in the kinase's cysteine residues, which could otherwise alter the tertiary structure of the active site.

Step-by-Step Methodology

Step 1: Compound Serial Dilution

  • Dissolve the 8-Iodoisoquinolin-3-amine derivative in 100% DMSO to a 10 mM stock.

  • Perform a 3-fold, 10-point serial dilution in 100% DMSO.

  • Dilute the DMSO stocks 1:100 in KAB to achieve a final DMSO concentration of 1% in the assay well (DMSO >1% can denature the kinase).

Step 2: Kinase Reaction Assembly (384-well plate)

  • Add 1 µL of the diluted inhibitor to a low-volume white 384-well plate.

  • Add 2 µL of the target Kinase (e.g., BRAF or PKA) diluted in KAB. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the hinge region.

  • Add 2 µL of the Substrate/ATP mix. Note: The ATP concentration must be set to the apparent Km​ of the specific kinase batch.

  • Seal the plate and incubate at room temperature for 60 minutes.

Step 3: ADP-Glo Detection

  • Add 5 µL of ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and actively depletes any remaining unreacted ATP[5]. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent . This reagent converts the generated ADP back into ATP and introduces luciferase/luciferin to generate light[6]. Incubate for 30 minutes.

  • Read luminescence on a microplate reader (e.g., BMG LABTECH PHERAstar or similar) with an integration time of 0.5–1 second per well.

Data Presentation & Quality Control

A self-validating assay must include robust controls. Every plate must contain:

  • High Control (HC): Kinase + Substrate + ATP + 1% DMSO (Maximum luminescence).

  • Low Control (LC): Substrate + ATP + 1% DMSO (No kinase; background luminescence).

  • Reference Inhibitor: Staurosporine (A pan-kinase inhibitor to validate assay sensitivity).

Assay robustness is calculated using the Z'-factor . A Z'-factor > 0.6 indicates an excellent assay suitable for high-throughput screening.

Representative Kinase Profiling Data

The following table summarizes hypothetical profiling data for a library of compounds synthesized via cross-coupling of 8-Iodoisoquinolin-3-amine.

Compound IDModification at C-8Target KinaseIC₅₀ (nM)Hill SlopeZ'-Factor
Cmpd-A (Core) None (Iodine)BRAF (V600E)>10,000N/A0.72
Cmpd-B Phenyl groupBRAF (V600E)450 ± 121.10.75
Cmpd-C 3-FluorophenylBRAF (V600E)22 ± 30.90.74
Cmpd-C 3-FluorophenylPKA1,250 ± 851.20.81
Staurosporine N/A (Control)BRAF (V600E)5 ± 11.00.78

Interpretation: The bare 8-Iodoisoquinolin-3-amine core (Cmpd-A) shows weak affinity. However, functionalizing the 8-iodo position via Suzuki coupling with a 3-fluorophenyl group (Cmpd-C) drives the IC₅₀ down to 22 nM, demonstrating the scaffold's utility in probing the hydrophobic pocket[1][3].

Orthogonal Validation: Ruling out False Positives

Because the ADP-Glo assay relies on a luciferase reporter, there is a risk that the synthesized isoquinoline derivative is actually inhibiting luciferase rather than the target kinase.

To ensure trustworthiness, hits must be orthogonally validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE Ultra).

  • Mechanism: TR-FRET does not rely on ATP depletion. Instead, it uses a Europium-labeled antibody that binds specifically to the phosphorylated substrate.

  • Validation: If the isoquinoline derivative inhibits the kinase, the substrate is not phosphorylated, the antibody does not bind, and the FRET signal between the Europium donor and the ULight acceptor is lost. Compounds that show high potency in ADP-Glo but no potency in TR-FRET are flagged as luciferase assay interferents.

References

  • Promega ADP-Glo kinase assay | BMG LABTECH BMG LABTECH.[Link]

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics Biochemistry - ACS Publications.[Link]

  • Effects of rigidity on the selectivity of protein kinase inhibitors PMC - National Institutes of Health.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 8-Iodoisoquinolin-3-amine in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges for 8-Iodoisoquinolin-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 8-Iodoisoquinolin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic and physicochemical hurdles of formulating heavily halogenated, planar aromatic heterocycles. 8-Iodoisoquinolin-3-amine presents a notorious dual challenge in drug development: it possesses a highly lipophilic heavy halogen (iodine) that drastically increases its partition coefficient (LogP), coupled with a planar isoquinoline core that promotes rigid intermolecular stacking[1].

This guide provides field-proven, self-validating troubleshooting protocols to help you break these thermodynamic barriers and achieve stable aqueous formulations without compromising the integrity of your downstream assays.

Section 1: Physicochemical Profiling & Causality (FAQ)

Q1: Why is 8-Iodoisoquinolin-3-amine practically insoluble in water, despite having a polar amine group? A1: The insolubility is driven by two competing thermodynamic forces that overpower the hydration energy of the 3-amine group. First, the bulky, electron-rich iodine atom at the 8-position significantly increases the molecule's lipophilicity, actively repelling water molecules[1]. Second, the planar aromatic isoquinoline system engages in robust π−π stacking within the crystal lattice, making it exceptionally difficult for solvent molecules to intervene and dissolve the solid[2]. To dissolve this compound, we must disrupt these intermolecular forces using targeted chemical modifications (like salt formation) or physical encapsulation (like cyclodextrins)[3][4].

Section 2: pH Modification and Salt Formation

Q2: Can I simply lower the pH to dissolve the compound? What is the best approach? A2: Yes, but with strategic caveats. Isoquinoline derivatives are weak bases, and the primary amine at the 3-position provides an excellent site for protonation[2]. By lowering the pH below the compound's pKa, you can ionize the molecule to form a water-soluble salt[5]. However, simply using Hydrochloric acid (HCl) often results in a chloride salt that suffers from the common-ion effect when later introduced to physiological buffers (like PBS). I recommend forming a mesylate (methanesulfonate) salt; the bulkier counterion disrupts the crystal lattice much more effectively.

Protocol 1: In Situ Salt Formation Workflow Self-Validating Design: This protocol includes a centrifugation step. If a pellet forms, the lattice energy of the specific salt form remains too high, dictating an immediate pivot to complexation or co-solvents.

  • Suspension: Weigh 10 mg of 8-Iodoisoquinolin-3-amine and suspend it in 9 mL of ultra-pure water.

  • Acidification: Dropwise, add 0.1 M Methanesulfonic acid (MSA) while continuously stirring at 400 rpm.

  • Monitoring: Monitor the pH using a calibrated micro-pH probe. Stop the addition when the pH reaches 3.0.

  • Equilibration: Sonicate the suspension in a bath sonicator for 15 minutes at 25°C to provide the activation energy needed for lattice dissociation.

  • Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV at 254 nm to quantify the dissolved fraction.

Section 3: Cyclodextrin Inclusion Complexes

Q3: My downstream cell assay requires a strict physiological pH (7.4), meaning salt formation causes immediate precipitation. What is the next best step? A3: When pH adjustment is restricted by assay parameters, host-guest complexation using cyclodextrins is the industry gold standard[3][]. The hydrophobic cavity of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is perfectly dimensioned to encapsulate the lipophilic iodo-isoquinoline moiety. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility without altering the ionization state of the drug[][7].

Protocol 2: HP- β -CD Complexation via Co-Evaporation

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in ultra-pure water.

  • Guest Dissolution: Dissolve the 8-Iodoisoquinolin-3-amine in a minimal volume of a volatile organic solvent, such as methanol (e.g., 5 mg/mL).

  • Complexation: Slowly inject the methanolic drug solution into the aqueous HP- β -CD solution under vigorous magnetic stirring.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the methanol under reduced pressure at 40°C until a clear, purely aqueous solution remains[2].

  • Validation: Perform a phase-solubility study. A linear increase in drug concentration with increasing HP- β -CD concentration confirms successful 1:1 stoichiometric complexation[7].

Section 4: Co-Solvent Systems and Quantitative Data

Q4: I need a highly concentrated stock solution (>10 mg/mL) for in vivo dosing. Cyclodextrins aren't achieving this threshold. What co-solvents are safe and effective? A4: Co-solvents work by reducing the dielectric constant of the aqueous media, drastically improving the solubility of highly crystalline, lipophilic compounds[4]. For 8-Iodoisoquinolin-3-amine, a ternary system combining water, a hydrogen-bond acceptor (like PEG 400), and a penetrating solvent (like Ethanol) yields the highest solubility multipliers.

Table 1: Comparative Solubility Outcomes for 8-Iodoisoquinolin-3-amine

Formulation StrategyMechanism of EnhancementEstimated SolubilityBest Use Case / Notes
Ultra-pure Water (pH 7.0) Baseline< 0.01 mg/mLHighly insoluble due to LogP and lattice energy.
0.1 M MSA (pH < 3.0) Ionization / Salt Formation1.5 - 2.0 mg/mLGastric simulation; low-pH biochemical assays.
20% HP- β -CD (pH 7.4) Host-Guest Complexation3.5 - 5.0 mg/mLIn vitro cell assays; low toxicity profile.
10% DMSO / 90% PBS Binary Co-solvency0.5 - 1.0 mg/mLHigh risk of precipitation upon further dilution.
10% EtOH / 30% PEG400 / 60% Water Ternary Co-solvency> 10.0 mg/mLIdeal for in vivo IV or IP administration[8].

Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubility enhancement strategy for your specific experimental constraints.

SolubilityWorkflow Start 8-Iodoisoquinolin-3-amine (Poor Aqueous Solubility) Step1 Assess Assay Requirements (pH, Toxicity Limits) Start->Step1 Decision1 Is pH < 5.0 acceptable? Step1->Decision1 SaltForm In Situ Salt Formation (Add MSA or HCl) Decision1->SaltForm Yes Decision2 Is physiological pH (7.4) required? Decision1->Decision2 No Success Stable Aqueous Formulation SaltForm->Success Cyclo Cyclodextrin Complexation (20% HP-β-CD) Decision2->Cyclo Yes CoSolvent Ternary Co-Solvents (EtOH/PEG400/Water) Decision2->CoSolvent No Cyclo->Success Clear Solution Fail Precipitation Detected: Use Lipid Nanoparticles Cyclo->Fail Turbid CoSolvent->Success

Decision matrix for solubilizing 8-Iodoisoquinolin-3-amine in aqueous media.

Sources

Optimization

Technical Support Center: Troubleshooting 8-Iodoisoquinolin-3-amine Synthesis

Introduction 8-Iodoisoquinolin-3-amine is a privileged chemical building block of significant interest in medicinal chemistry, particularly for oncology research and structure-activity relationship (SAR) studies[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Iodoisoquinolin-3-amine is a privileged chemical building block of significant interest in medicinal chemistry, particularly for oncology research and structure-activity relationship (SAR) studies[1]. The compound features a nucleophilic primary aromatic amine at the C-3 position, which readily undergoes acylation to form amides and carbamates, alongside a highly reactive iodine atom at the C-8 position[1]. This iodine substituent serves as a versatile handle for downstream functionalization via metal-catalyzed cross-coupling reactions[1].

However, because the C–I bond is highly reactive, synthesizing this molecule without inadvertently cleaving the iodine atom or suffering from poor regioselectivity is a major synthetic challenge. This guide addresses the root causes of low yields across the three most common synthetic pathways and provides self-validating protocols to ensure experimental success.

TroubleshootingWorkflow A Low Yield Detected (8-Iodoisoquinolin-3-amine) B Identify Synthetic Route A->B C Buchwald-Hartwig Amination B->C D De Novo Cyclization (Ag-Catalyzed) B->D E Direct C-H Iodination B->E F Issue: Dehalogenation or Over-Amination C->F G Issue: Incomplete Cyclization D->G H Issue: Poor Regioselectivity E->H I Optimize Ligand (t-BuXPhos) & Temp (<90°C) F->I J Ensure Dry AgOTf & E-Oxime Geometry G->J K Use Photoredox Catalysis H->K

Diagnostic workflow for troubleshooting low yield in 8-iodoisoquinolin-3-amine synthesis.

FAQ 1: Buchwald-Hartwig Amination Chemoselectivity

Q: I am using 3-bromo-8-iodoisoquinoline as a precursor for Buchwald-Hartwig amination. My yields of the target primary amine are <20%, and LC-MS shows significant loss of the iodine atom. What is happening?

Causality: Palladium catalysts undergo oxidative addition into carbon-halogen bonds. Because the bond dissociation energy of C–I is significantly lower than that of C–Br, the palladium center will preferentially insert at the C-8 iodine position rather than the C-3 bromine position. If standard ligands (like BINAP) and strong bases (like NaOt-Bu) are used, the reaction will result in either amination at C-8 or reductive dehalogenation of the iodine atom[1].

Solution: To achieve chemoselective amination at C-3 while preserving the 8-iodo group, you must kinetically favor the C–Br insertion by using highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands such as t-BuXPhos or XPhos[1]. Furthermore, utilizing a weaker base (Cs₂CO₃) and keeping the temperature strictly below 90 °C suppresses the off-target reductive dehalogenation pathway[1].

Quantitative Optimization of Buchwald-Hartwig Conditions
ParameterStandard ConditionOptimized ConditionRationale for Yield Improvement
Catalyst/Ligand Pd(OAc)₂ / BINAPPd₂(dba)₃ / t-BuXPhosBulky, electron-rich ligand prevents C–I insertion, favoring C–Br amination[1].
Base NaOt-BuCs₂CO₃Weaker base minimizes reductive dehalogenation of the 8-iodo group[1].
Temperature 110 °C80–85 °CKinetic control preserves the weaker C–I bond[1].
Amine Source NH₃ (gas)tert-Butyl carbamateAvoids catalyst poisoning; easily deprotected to primary amine[1].
Protocol: Chemoselective Amination of 3-Bromo-8-iodoisoquinoline
  • In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with 3-bromo-8-iodoisoquinoline (1.0 equiv), tert-butyl carbamate (1.2 equiv), Pd₂(dba)₃ (2 mol%), t-BuXPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).

  • Add anhydrous toluene to achieve a 0.2 M concentration and seal the tube.

  • Heat the reaction mixture at 85 °C for 12 hours. (Critical: Do not exceed 90 °C).

  • Cool to room temperature, filter through a pad of Celite, and concentrate under reduced pressure.

  • Deprotect the intermediate by stirring in 4M HCl in dioxane at room temperature for 2 hours.

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate to yield 8-iodoisoquinolin-3-amine.

Self-Validation Checkpoint: Monitor the cross-coupling reaction via LC-MS at the 2-hour mark. The presence of a[M+H]⁺ peak at m/z 245 indicates undesired deiodination (loss of 126 Da). If this peak exceeds 5% relative abundance, the reaction temperature is too high; immediately cool the vessel by 10 °C.

FAQ 2: De Novo Ring Construction (Silver-Catalyzed Cyclization)

Q: My silver triflate (AgOTf)-catalyzed cyclization of 2-alkynyl-3-iodobenzaldoxime is stalling, resulting in unreacted starting material and a messy baseline.

Causality: Constructing the heterocyclic core directly from a pre-halogenated precursor is an elegant way to bypass late-stage regioselectivity issues[1]. This reaction relies on the coordination of the alkyne to the Ag(I) center, increasing its electrophilicity for intramolecular nucleophilic attack by the oxime nitrogen. However, Ag(I) is highly susceptible to competitive binding by moisture, which poisons the catalyst. Additionally, the cyclization is stereospecific; only the E-oxime isomer is geometrically aligned for the required 6-endo-dig cyclization[1].

Solution: Ensure strict anhydrous conditions and pre-treat the oxime to enrich the E-isomer before introducing the silver catalyst.

Protocol: AgOTf-Catalyzed Cyclization of Pre-functionalized Oximes
  • Dissolve 2-alkynyl-3-iodobenzaldoxime (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) under an argon atmosphere.

  • Add AgOTf (10 mol%) and a mild base (e.g., K₂CO₃, 0.5 equiv).

  • Stir the mixture at 80 °C for 8 hours. Monitor via TLC until the oxime is completely consumed.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validation Checkpoint: Before adding AgOTf, run a ¹H-NMR of the oxime starting material. The chemical shift of the oxime proton (–NOH) should appear as a sharp singlet >8.0 ppm in DMSO-d₆, confirming the E-geometry. If a mixture of isomers is present, gently heat the starting material in ethanol with a catalytic amount of HCl to isomerize to the thermodynamically stable E-form before proceeding.

FAQ 3: Regioselectivity in Direct C-H Iodination

Q: I attempted direct electrophilic iodination of 3-aminoisoquinoline using NIS, but NMR shows the iodine installed at the C-4 position instead of C-8.

Causality: The primary amine group at C-3 is strongly electron-donating via resonance. This activates the isoquinoline ring toward electrophilic aromatic substitution (EAS) specifically at the ortho position (C-4). Therefore, standard electrophilic iodination reagents (NIS, I₂) will almost exclusively yield 4-iodo-isoquinolin-3-amine rather than the 8-iodo target.

Solution: To regioselectively install the iodine at the C-8 position, traditional EAS must be avoided. Instead, employ visible-light photoredox catalysis for directed C-H iodination, which enables the formation of reactive intermediates under exceptionally mild conditions and can be tuned for C-8 selectivity[1]. Alternatively, utilize a Sandmeyer reaction starting from 8-aminoisoquinoline to introduce the iodine prior to C-3 functionalization[1]. Modern alkaline-metal-promoted divergent syntheses also allow for the construction of functionalized aminoisoquinolines directly from simple benzonitriles and aldehydes, bypassing late-stage halogenation entirely[2].

References
  • Benchchem. "8-Iodoisoquinolin-3-amine". Benchchem.
  • Shuai, S., et al. "Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines".

Sources

Troubleshooting

preventing degradation of 8-Iodoisoquinolin-3-amine during long-term storage

Introduction 8-Iodoisoquinolin-3-amine is a critical building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of potent kinase inhibitors and other therapeutic agents. The integrity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Iodoisoquinolin-3-amine is a critical building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of potent kinase inhibitors and other therapeutic agents. The integrity of this compound is paramount for reproducible experimental outcomes. However, due to its specific functional groups—an aromatic iodide and a primary amine—it is susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive, question-and-answer-based resource for researchers to prevent, identify, and troubleshoot the degradation of 8-Iodoisoquinolin-3-amine, ensuring its long-term stability and purity.

Section 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common queries regarding the proactive measures to prevent compound degradation before it occurs.

Q1: What are the primary causes of 8-Iodoisoquinolin-3-amine degradation?

A1: The degradation of 8-Iodoisoquinolin-3-amine is primarily driven by its sensitivity to four environmental factors:

  • Light (Photodegradation): The carbon-iodine (C-I) bond in aryl iodides is susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to a de-iodination reaction, forming isoquinolin-3-amine as a major impurity.

  • Oxygen (Oxidation):[1] The primary aromatic amine group (-NH₂) is readily oxidized by atmospheric oxygen. This process is often aut[2][3]ocatalytic and can be accelerated by light or trace metal impurities, leading to the formation of highly colored, often polymeric, byproducts.

  • Moisture (Hydrolysi[4]s/Side Reactions): While the compound itself is not directly hydrolyzed, the presence of moisture can facilitate various side reactions and can accelerate degradation in combination with other factors. Hygroscopic compounds should be stored in a dry environment.

  • Heat (Thermal Degra[5]dation): Elevated temperatures increase the rate of all chemical reactions, including oxidation and de-iodination. Long-term storage at ambient or elevated temperatures will significantly shorten the compound's shelf life.

Q2: What are the [6]ideal long-term storage conditions for this compound?

A2: To mitigate the risks outlined in Q1, the ideal long-term storage conditions are designed to eliminate exposure to light, oxygen, moisture, and heat. The recommended protocol is:

  • Temperature: –20°C or lower (–80°C is preferable for multi-year storage).

  • Atmosphere: Under[6] an inert gas (Argon or Nitrogen).

  • Container: Amber [7][8]glass vial with a PTFE-lined cap or a flame-sealed ampoule.

  • Location: A dark,[9] designated freezer or cold storage unit. Do not store on a lab bench or in a fume hood.

Q3: Do I really n[11]eed to use an inert atmosphere? Why?

A3: Yes, for long-term storage, an inert atmosphere is critical. The primary aromatic amine moiety is susceptible to oxidation by atmospheric O₂. Storing the solid compoun[2]d under a blanket of inert gas like argon or nitrogen displaces the oxygen, effectively preventing this degradation pathway. While the compound may ap[7][8]pear stable for short periods in the air, oxidative degradation is often a slow process that results in a gradual decrease in purity over months, which may not be visually apparent until significant degradation has occurred.

Q4: How should I handle the compound for routine use to minimize degradation?

A4: Proper handling during weighing and aliquoting is crucial.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Gas Workflow:[10] If possible, handle the compound in a glovebox. If a glovebox is not avai[11]lable, briefly flush the vial with a gentle stream of nitrogen or argon before and after dispensing the material.

  • **Minimize Exposure:[12] Weigh the required amount quickly and securely reseal the container immediately. Avoid leaving the bottle open on the bench.

  • Aliquotting: For [7]frequently used compounds, it is best practice to divide a new bottle into several smaller, pre-weighed aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

Section 2: Troubleshooting Guide - Reactive Solutions

This section provides guidance for situations where you suspect your sample of 8-Iodoisoquinolin-3-amine has already degraded.

Q5: My compound has changed color from off-white/light yellow to tan or brown. Is it degraded?

A5: A distinct color change, particularly to tan, brown, or dark brown, is a strong visual indicator of degradation. This is most commonly caused by the oxidation of the aromatic amine group, which forms highly colored conjugated impurities. While a slight yellowish [4][13]tint can be normal for this compound, any significant darkening suggests a loss of purity and warrants analytical investigation.

Q6: How can I analytically confirm if my sample has degraded and identify the impurities?

A6: Visual inspection should always be confirmed with analytical data. The following methods are recommended:

Analytical TechniquePure 8-Iodoisoquinolin-3-amineDegraded Sample Observation
HPLC-UV/MS A single major peak at the expected retention time with high purity (>98%). Mass spec shows the correct M+H⁺.Appearance of new peaks. A peak corresponding to isoquinolin-3-amine (de-iodination) or peaks with M+16, M+32 (oxidation products) may be observed. The main peak area will be reduced.
¹H NMR Clean spectrum matching the reference, with sharp, well-defined peaks in the aromatic region.Broadening of aromatic signals, appearance of new, unidentifiable peaks. A decrease in the integration of the main compound's signals relative to the solvent or an internal standard.
Thin-Layer Chromatography (TLC) A single, well-defined spot.Appearance of new spots, often one at a different polarity (de-iodinated product) and sometimes colored material at the baseline (polymeric oxidation products).

Note: For HPLC analysis of reactive small molecules, using a shorter analysis time and a less reactive stationary phase can sometimes prevent on-column degradation.

Q7: Can I "rescue[16]" or purify a partially degraded sample?

A7: Purification is possible but may result in significant material loss.

  • Column Chromatography: For small-scale purification, flash column chromatography can be effective. However, basic amines like this one can interact strongly with standard silica gel, leading to streaking and poor recovery. Using deactivated silica [13](e.g., with 1-2% triethylamine in the eluent) or an amine-functionalized silica column is recommended.

  • Recrystallization: This can be an effective method for removing colored, amorphous impurities. The choice of solvent system is critical and must be determined empirically. A common starting point would be a solvent/anti-solvent system like ethanol/hexane or ethyl acetate/heptane.

Section 3: Standard Operating Protocols (SOPs)

SOP-01: Protocol for Aliquoting and Long-Term Storage under Inert Atmosphere

Objective: To properly prepare and store a new bottle of 8-Iodoisoquinolin-3-amine to ensure maximum shelf-life.

Materials:

  • Stock bottle of 8-Iodoisoquinolin-3-amine.

  • Multiple small (1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Analytical balance.

  • Spatula.

  • Source of dry nitrogen or argon gas with a hose and needle adapter.

  • Parafilm® or other s[12]ealing tape.

  • Labels and permanent marker.

  • Desiccator.

Procedure:

  • Preparation: Place the stock bottle and all vials/caps in a desiccator for at least 2 hours to ensure they are dry.

  • Equilibration: Allow the sealed stock bottle to warm to ambient temperature inside the desiccator before opening.

  • Inerting Vials: Purge each small amber vial with a gentle stream of nitrogen or argon for ~15-20 seconds. Loosely place the cap on top.

  • Weighing: On the analytical balance, tare a purged vial. Quickly open the main stock bottle, transfer the desired amount (e.g., 10-20 mg) into the vial, and record the exact weight.

  • Final Purge and Seal: Briefly purge the headspace of the now-filled aliquot vial with inert gas before tightening the cap securely.

  • Seal Main Bottle: Before closing the main stock bottle, purge its headspace with inert gas.

  • Final Sealing: Wrap the cap-vial interface of all vials (aliquots and the main stock) with Parafilm® for an extra seal against moisture and air ingress.

  • Labeling: Clearly[11] label each aliquot with the compound name, lot number, exact weight, and date.

  • Storage: Place all vials inside a labeled secondary container (e.g., a small box) and store in a designated –20°C or –80°C freezer.

SOP-02: Protocol for Purity Assessment via HPLC-UV

Objective: To quantitatively assess the purity of an 8-Iodoisoquinolin-3-amine sample.

Instrumentation & Columns:

  • HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in DMSO or Acetonitrile at 1 mg/mL. Ensure it is fully dissolved.

  • Working Solution: Dilute the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Injection: Inject the working solution onto the equilibrated HPLC system.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should be >98%. Look for early-eluting peaks (potential de-iodinated product) and any broad, late-eluting peaks (potential oxidation products).

Section 4: Visual Summaries

Diagrams

A 8-Iodoisoquinolin-3-amine (Solid, Pure) B Light Exposure (UV, Sunlight) A->B C Oxygen (Air) Exposure A->C D Heat / Moisture A->D E De-iodination Product (Isoquinolin-3-amine) B->E C-I Bond Cleavage F Oxidized Impurities (Colored, Polymeric) C->F Amine Oxidation G Accelerated Degradation D->G Increased Reaction Rates

Caption: Key degradation pathways for 8-Iodoisoquinolin-3-amine.

start Suspect Degradation (e.g., Color Change) check_hplc Run HPLC-UV/MS Purity Analysis start->check_hplc decision Purity > 95%? check_hplc->decision use Use with Caution (Consider impact on assay) decision->use Yes purify Attempt Purification (Chromatography or Recrystallization) decision->purify No discard Discard and Procure New Material purify->discard If Fails or Impractical

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Air Science. (2020, August 8). How to Safely Store Chemicals. Available from: [Link]

  • eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Available from: [Link]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available from: [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]

  • Swan, G. A., & Vane, G. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Defense Technical Information Center. Available from: [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in the laboratory? Available from: [Link]

  • Marin Biologic Laboratories. (n.d.). Researchers Developed a Novel Tool for Proteome-Wide Identification of Small-Molecule Degrader Targets. Available from: [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Available from: [Link]

  • Zhang, W., et al. (2024). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual-Functional Small Molecule. Angewandte Chemie International Edition. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Giansanti, P., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Systems Biology. Available from: [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Available from: [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Nelson, R. F., & Adams, R. N. (n.d.). Anodic Oxidation Pathways of Aromatic Amines. Electrochemical and Electron Paramagnetic Resonance Studies. ElectronicsAndBooks. Available from: [Link]

  • Oxford Academic. (2024, February 7). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Available from: [Link]

  • ACS Publications. (2019, May 30). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega. Available from: [Link]

  • Sampled. (2025, October 25). Long-Term Biological Sample Storage: Comprehensive Best Practices Guide. Available from: [Link]

  • Reddit. (2025, April 24). How to store reagents under an inert gas. r/labrats. Available from: [Link]

  • Schulz, M., et al. (2025, November 23). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research. Available from: [Link]

  • ACS Publications. (2016, July 25). Unprotected Amino Acids as Stable Radical Precursors for Heterocycle C–H Functionalization. Organic Letters. Available from: [Link]

  • Toropov, A. A., et al. (n.d.). Amino substituted nitrogen heterocycle ureas as kinase insert domain containing receptor (KDR) inhibitors: Performance of structure–activity relationship approaches. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Photodegradation of aromatic compounds using various nanoparticles as photocatalysts. Available from: [Link]

  • Patsnap. (2026, March 5). Evaluate Aromatic Compounds' Photodegradation Risk. Available from: [Link]

  • MDPI. (2022, January 12). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Molecules. Available from: [Link]

  • Droppo, I. G., et al. (2025, September 26). Photodegradation Driven by Visible Light Exceeds Biodegradation across a Range of Environmental Conditions during the Initial Hours after an Oil Spill. Environmental Science & Technology Letters. Available from: [Link]

  • Pandey, G., et al. (n.d.). Bacterial degradation of monocyclic aromatic amines. PMC. Available from: [Link]

  • MDPI. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Available from: [Link]

  • SciSpace. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. Available from: [Link]

  • MDPI. (n.d.). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Available from: [Link]

  • MDPI. (2025, May 22). The Influence Mechanism of Dissolved Organic Matter on the Photocatalytic Oxidation of Pharmaceuticals and Personal Care Products. Toxics. Available from: [Link]

  • Sciencemadness.org. (2021, August 29). Potassium bromate and iodide long term storage. Available from: [Link]

  • Sharma, K., et al. (n.d.). Inhibitors to degraders: Changing paradigm in drug discovery. PMC. Available from: [Link]

  • ChemRxiv. (n.d.). From Screening to Targeted Degradation: Strategies for the Discovery and Optimization of Small Molecule Ligands for PCSK9. Available from: [Link]

  • Reddit. (2014, January 28). Storing iodine compound. r/chemistry. Available from: [Link]

  • Spengler, G., et al. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available from: [Link]

  • MDPI. (2023, April 26). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

Sources

Optimization

purification and recrystallization techniques for 8-Iodoisoquinolin-3-amine crude mixtures

Welcome to the Technical Support Center for the isolation and purification of 8-Iodoisoquinolin-3-amine . As a Senior Application Scientist, I frequently consult with researchers struggling to isolate halogenated isoquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 8-Iodoisoquinolin-3-amine .

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate halogenated isoquinoline amines. 8-Iodoisoquinolin-3-amine presents a unique physicochemical dichotomy: it possesses a highly polar, basic primary amine at the C-3 position, coupled with a bulky, lipophilic, and polarizable iodine atom at the C-8 position. This dual nature often leads to unpredictable chromatographic behavior (e.g., severe peak tailing) and difficulties in inducing crystallization from crude oily mixtures[1].

This guide provides field-proven, self-validating protocols to troubleshoot and optimize your purification workflows, ensuring high-yield recovery of >97% pure material suitable for downstream cross-coupling or SAR studies.

Purification Decision Workflow

PurificationWorkflow Crude Crude 8-Iodoisoquinolin-3-amine LLE Aqueous Workup (pH > 9) Crude->LLE Assess Purity Assessment LLE->Assess Chroma Amine-Functionalized Silica Assess->Chroma High Impurity Salt HCl Salt Formation Assess->Salt Moderate Impurity Recryst Recrystallization Chroma->Recryst Polishing Salt->Recryst Isolation Pure Pure Compound (>97%) Recryst->Pure

Workflow for the isolation and purification of 8-Iodoisoquinolin-3-amine.

Section 1: Chromatographic Troubleshooting & FAQs

Q1: Why does my 8-Iodoisoquinolin-3-amine streak across the TLC plate and tail severely during standard silica gel chromatography? A1: This is a classic acid-base interaction issue. Standard bare silica gel is inherently acidic due to surface silanol (Si-OH) groups. The primary amine at the C-3 position of your compound acts as a Lewis base, forming strong hydrogen bonds and electrostatic interactions with these silanols[2]. This results in poor mass transfer kinetics, irreversible adsorption, and peak tailing.

The Fix: Transition to an amine-functionalized silica stationary phase (e.g., KP-NH). By neutralizing the acidic silica surface with bonded organic amines, the basic isoquinoline derivative elutes predictably using standard normal-phase solvents without the need for volatile amine modifiers (like Et₃N or NH₄OH) that complicate fraction concentration[3].

Table 1: Quantitative Comparison of Stationary Phases for 8-Iodoisoquinolin-3-amine

Stationary PhaseSolvent SystemModifier Required?Average RfRecovery %Peak Shape / Elution Profile
Bare Silica DCM / MeOH (95:5)Yes (1% Et₃N)0.25< 60%Broad, severe tailing, degradation
Bare Silica Hexane / EtOAc (50:50)No0.05< 30%Streaking, irreversible binding
Amine-Functionalized Hexane / EtOAc (70:30)No0.35> 92%Sharp, symmetrical, predictable
Protocol 1: Flash Chromatography on Amine-Functionalized Silica

Self-Validating Check: If the compound elutes symmetrically within 3-5 column volumes (CV), the silanol interactions have been successfully mitigated.

  • Column Preparation: Select an amine-functionalized silica cartridge (e.g., 10-25g depending on crude mass). Equilibrate with 3 CV of 90:10 Hexane:Ethyl Acetate.

  • Sample Loading: Dissolve the crude 8-Iodoisoquinolin-3-amine in a minimal volume of Dichloromethane (DCM). Apply evenly to the column head. Causality Note: DCM is used for loading because the compound's lipophilic iodine atom ensures high solubility in halogenated solvents, preventing precipitation at the column head.

  • Elution Gradient: Run a linear gradient from 10% to 50% Ethyl Acetate in Hexane over 10 CV.

  • Fraction Collection: Monitor via UV detection at 254 nm. The desired product typically elutes sharply between 25-35% Ethyl Acetate.

  • Concentration: Pool pure fractions and concentrate under reduced pressure at 35°C to yield a pale yellow solid.

Section 2: Recrystallization & Salt Formation FAQs

Q2: My crude product is a brownish, hygroscopic oil. How can I force it to crystallize? A2: Impure isoquinolines often present as brownish oils due to the presence of unreacted starting materials, regioisomers, or trace high-boiling solvents that disrupt the crystal lattice[2]. The most robust thermodynamic solution is to convert the free base into its hydrochloride salt. Protonation of the C-3 amine drastically shifts the solubility profile, allowing the salt to precipitate out of less polar organic solvents while leaving lipophilic impurities in the mother liquor.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

Self-Validating Check: The rapid formation of a white/off-white precipitate upon the addition of HCl in ether confirms the successful protonation and isolation of the amine salt.

  • Dissolution: Dissolve the oily crude mixture in a minimal amount of dry Isopropanol (IPA) or Ethanol at room temperature.

  • Acidification: While stirring vigorously, dropwise add a stoichiometric excess of 2M HCl in Diethyl Ether. Causality Note: Diethyl ether acts as an antisolvent for the highly polar hydrochloride salt, driving the equilibrium toward immediate precipitation.

  • Crystallization: Allow the mixture to stir for 30 minutes. If precipitation is incomplete, cool the flask in an ice bath (0-5°C) for 1 hour to reduce solubility.

  • Isolation: Collect the crystalline 8-Iodoisoquinolin-3-amine hydrochloride via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether to remove residual brownish impurities.

  • Free Base Regeneration (Optional): If the free base is required for downstream metal-catalyzed cross-coupling[1], suspend the salt in water, basify to pH > 9 using saturated aqueous Na₂CO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Section 3: General Troubleshooting

Q3: During recrystallization of the free base, my compound "oils out" instead of forming crystals. What went wrong? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is lower than the temperature at which it saturates the solvent. To fix this, you must adjust the solvent polarity. Add a slightly more polar solvent (like a few drops of methanol) to increase solubility at lower temperatures, or seed the cool solution with a pure crystal of 8-Iodoisoquinolin-3-amine to provide a nucleation site.

Q4: Are there specific safety concerns when handling this compound? A4: Yes. Like many halogenated aromatic amines, 8-Iodoisoquinolin-3-amine is classified as a skin/eye irritant and is harmful if swallowed[4]. The primary amine functionality can be biologically reactive. Always handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • Benchchem. "8-Iodoisoquinolin-3-amine". Benchchem Product Catalog. 1

  • Benchchem. "Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification". 2

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase". 3

  • University of Calgary. "Recrystallisation Principles and Solvent Selection".

  • PubChem. "Isoquinolin-3-Amine | C9H8N2 | CID 311869". National Institutes of Health. 4

Sources

Troubleshooting

resolving HPLC peak tailing for 8-Iodoisoquinolin-3-amine analysis

Troubleshooting Guide: Resolving HPLC Peak Tailing for 8-Iodoisoquinolin-3-amine Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Resolving HPLC Peak Tailing for 8-Iodoisoquinolin-3-amine

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with highly basic, lipophilic compounds. Here, we address the specific mechanistic causes of peak tailing for 8-Iodoisoquinolin-3-amine and provide field-proven, self-validating protocols to restore peak symmetry and quantitative accuracy.

Mechanistic Root Cause Analysis

To resolve peak tailing, we must first understand the molecular behavior of the analyte within the column. 8-Iodoisoquinolin-3-amine presents a unique chromatographic challenge due to its structural features:

  • Basic Nitrogen Centers: The molecule contains a primary amine (-NH₂) and an isoquinoline ring nitrogen. At typical reversed-phase HPLC pH levels (pH 5.0–7.0), these basic functional groups become protonated, carrying a positive charge[1].

  • Silanol Ion-Exchange: Standard silica-based stationary phases contain residual silanol groups (-Si-OH). Above a pH of approximately 4.0, these silanols deprotonate to form negatively charged silanoxanes (-Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism (ion-exchange), causing the analyte molecules to "stick" and release slowly, resulting in a pronounced tail[2].

  • The Iodine Factor: The heavy iodine atom at position 8 significantly increases the molecule's lipophilicity and polarizability. While it does not directly cause the ion-exchange tailing, it increases the overall retention time, which can exacerbate the visual severity of the tailing if mass transfer kinetics are poor.

Diagnostic Workflow

Before altering your chemistry, you must validate the root cause of the tailing. Use the decision tree below to systematically isolate physical system errors from chemical interactions.

Workflow Start Observe Peak Tailing (Tf > 1.5) Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Physical Probe Tails: Physical Void Probe->Physical Yes Chemical Probe Symmetric: Chemical Interaction Probe->Chemical No Fix Inspect Fittings & Replace Column Physical->Fix Silanol Silanol Ion-Exchange with Basic Amine Chemical->Silanol pH Lower pH to 2.5 (Protonate Si-OH) Silanol->pH TEA Add 0.1% TEA (Masking Agent) Silanol->TEA Column Use End-Capped/ CSH Column pH->Column Fails Success Symmetric Peak (Tf ≤ 1.2) pH->Success TEA->Column Fails TEA->Success Column->Success

Fig 1: Diagnostic and resolution workflow for HPLC peak tailing of basic amines.

Step-by-Step Experimental Protocols

Once you have validated that the issue is chemical, implement one of the following self-validating protocols to eliminate secondary interactions.

Protocol A: Mobile Phase Acidification (Ion Suppression)

This is the preferred method for LC-MS compatible workflows.

  • Preparation: Measure 1000 mL of MS-grade water into a clean mobile phase reservoir.

  • Acidification: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) or Formic Acid using a volumetric pipette to achieve a 0.1% v/v concentration.

  • Causality Check: Verify the pH is between 2.0 and 2.5 using a calibrated pH meter. Why? By operating at a pH well below the pKa of residual silanols, the silica surface becomes fully protonated (Si-OH), neutralizing the negative charge and completely preventing electrostatic interaction with the protonated 8-Iodoisoquinolin-3-amine[3].

  • Equilibration: Sonicate for 15 minutes to degas. Purge the HPLC lines and equilibrate the analytical column with at least 15 column volumes (CV) until the baseline stabilizes.

Protocol B: Silanol Masking with Competing Bases

Use this method if your column or detector is incompatible with low-pH mobile phases.

  • Preparation: Prepare your standard aqueous mobile phase (e.g., 10 mM Ammonium Acetate).

  • Additive Introduction: Add 1.0 mL of Triethylamine (TEA) per liter of mobile phase (0.1% v/v).

  • Causality Check: TEA acts as a sacrificial masking agent. Because TEA is a small, highly basic, and sterically unhindered molecule, it outcompetes the bulkier 8-Iodoisoquinolin-3-amine for active silanol sites. It occupies these sites, allowing your target analyte to elute without secondary retention[4].

  • pH Adjustment: Adjust the final pH to 6.5 ± 0.2 using glacial acetic acid to maintain buffer capacity. Filter through a 0.45 µm PTFE membrane before use.

Quantitative Impact on Peak Shape

The table below summarizes the expected quantitative improvements in peak shape metrics when applying the above protocols to 8-Iodoisoquinolin-3-amine analysis.

Experimental ConditionUSP Tailing Factor (Tf)Asymmetry Factor (As)Resolution (Rs)Conclusion
Standard C18, pH 6.5 (No Additives)2.853.101.2Severe tailing, poor quantitation
Standard C18, pH 6.5 + 0.1% TEA1.451.522.1Moderate improvement, acceptable
Standard C18, pH 2.5 (0.1% TFA)1.201.252.8Good peak shape, highly reliable
End-capped CSH C18, pH 2.5 (0.1% TFA)1.051.083.5Optimal symmetry and resolution

(Note: The ideal value for the Symmetry Factor is 1.0. Pharmacopeia standards generally require a Tf of ≤ 1.5 for accurate quantitation[1].)

Frequently Asked Questions (FAQs)

Q: How can I definitively tell if my peak tailing is caused by a column void (physical) or silanol interactions (chemical)? A: You must perform a self-validating neutral probe test. Inject a neutral, non-ionizable compound like toluene or uracil. Because neutral compounds cannot participate in acid-base ion-exchange interactions, they will not tail due to active silanols[5]. If the neutral probe tails, your system has a physical issue (e.g., dead volume, bad fittings, or a collapsed column bed). If the neutral probe is perfectly symmetrical but 8-Iodoisoquinolin-3-amine tails, the root cause is definitively chemical[5].

Q: Does the iodine atom at position 8 contribute to the tailing? A: The iodine atom is a heavy, polarizable halogen that significantly increases the molecule's overall lipophilicity and retention time on a reversed-phase column. While it does not directly cause ion-exchange tailing like the basic amine, its high polarizability can lead to secondary interactions with trace metal impurities in lower-quality silica. We highly recommend using high-purity, metal-free "Type B" silica columns to mitigate this[2].

Q: I added 0.1% TEA to my mobile phase, but I am still seeing a USP Tailing Factor > 1.8. What is the next step? A: If masking agents fail, the stationary phase itself must be upgraded. Switch to an end-capped column, where residual silanols have been chemically deactivated with trimethylsilyl (TMS) groups. Alternatively, utilize a Charged Surface Hybrid (CSH) column, which applies a low-level positive surface charge to electrostatically repel basic amines, entirely bypassing the need for mobile phase additives.

References
  • Axion Labs. "HPLC Peak Tailing". axionlabs.com.
  • Dolan, J.W. "Understanding HPLC Peak Tailing". scribd.com.
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". gmpinsiders.com.
  • Benchchem. "Cadaverine for Research: Plant & Biomedical Studies". benchchem.com.
  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals...". nih.gov.

Sources

Optimization

Technical Support Center: 8-Iodoisoquinolin-3-amine Stability in Cell Culture Media (48-Hour Workflows)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the in vitro evaluation of halogenated isoquinoline building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the in vitro evaluation of halogenated isoquinoline building blocks. 8-Iodoisoquinolin-3-amine is a privileged scaffold in medicinal chemistry, highly valued for its cross-coupling potential and its role in synthesizing novel bioactive molecules[1]. Isoquinoline frameworks are foundational to a broad range of pharmacological agents, including anticancer and antimicrobial therapeutics[2].

However, transitioning this compound from a synthetic intermediate to a biological test article introduces significant challenges. Its unique structural features—a highly lipophilic aryl iodide paired with an electron-rich primary aromatic amine—create specific stability, solubility, and recovery issues in complex cell culture media (e.g., DMEM, RPMI) over standard 48-hour assay windows.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these issues and providing self-validating protocols to ensure your experimental data is robust and reproducible.

Part 1: Core Stability Profile & Mechanistic Causality

To troubleshoot effectively, we must first understand the molecular vulnerabilities of 8-Iodoisoquinolin-3-amine in an aqueous, 37°C environment. Common signs of degradation include a change in media color (often yellowing), precipitation, and the appearance of new chromatogram peaks[3].

  • Lipophilicity and Non-Specific Binding: The 8-iodo substitution significantly increases the molecule's partition coefficient (LogP). In aqueous media, this drives rapid non-specific binding to polystyrene tissue culture plastics. Furthermore, if the DMSO stock is diluted too rapidly into the media, the compound can undergo "nano-precipitation," forming sub-visible aggregates that crash out of solution.

  • Oxidative Susceptibility: The primary amine at the 3-position is susceptible to oxidation. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺ inherent to basal media formulations), the amine can undergo oxidative dimerization or form nitroso species over 48 hours at 37°C.

  • Photolytic Dehalogenation: Aryl iodides are notoriously sensitive to UV and visible light. Extended exposure to biosafety cabinet lighting or ambient laboratory light can induce homolytic cleavage of the C-I bond, generating a highly reactive aryl radical that yields a deiodinated byproduct.

Pathway A 8-Iodoisoquinolin-3-amine in Culture Media (37°C, pH 7.4) B Oxidation of 3-Amine (ROS, Trace Metals) A->B Dissolved O2 C Dehalogenation of 8-Iodo (Photolysis / Enzymatic) A->C Light / Reductases D Protein Binding / Precipitation (BSA / Lipophilicity) A->D Hydrophobic Interactions

Mechanistic degradation and depletion pathways of 8-Iodoisoquinolin-3-amine in cell culture media.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound concentration drop by 40% within the first 12 hours without any visible degradation peaks on HPLC? A1: This is a classic hallmark of non-specific adsorption or nano-precipitation, not chemical degradation. Because the 8-iodo group makes the molecule highly hydrophobic, it seeks out lipophilic surfaces (like standard polystyrene plates). Alternatively, it may be forming sub-visible aggregates that are spun down during your sample preparation centrifugation step.

Q2: I observe a distinct color change (yellowing) in my serum-free media after 48 hours. What causes this? A2: This indicates oxidative degradation of the 3-amine group[3]. Primary aromatic amines can oxidize to form highly conjugated azo or nitroso dimeric species, which absorb light in the visible spectrum (appearing yellow or brown). This is exacerbated in serum-free media because Fetal Bovine Serum (FBS) contains endogenous antioxidants that typically buffer against this.

Q3: Does the presence of Fetal Bovine Serum (FBS) help or hurt the stability of this compound? A3: It is a double-edged sword, but generally beneficial for this specific scaffold. The Bovine Serum Albumin (BSA) in FBS acts as a hydrophobic carrier, preventing precipitation and minimizing plasticware binding by creating a "sink condition." However, serum also contains active esterases and amidases. While the core isoquinoline is resistant to these, any subsequent functionalization you perform on the 3-amine could be vulnerable.

Q4: Can I use standard L-glutamine in my media during these 48-hour assays? A4: Use caution. Free L-glutamine exhibits limited chemical stability in water and degrades into ammonia and pyroglutamate at 37°C[4]. Elevated ammonia can alter the local pH, which significantly affects the stability of isoquinoline compounds[3]. We recommend using chemically defined, stabilized dipeptides (e.g., L-alanyl-L-glutamine) to maintain a stable pH and metabolic environment[4].

Part 3: Troubleshooting Workflows & Methodologies

When diagnosing signal loss, it is critical to use a self-validating experimental design that isolates the variables of light, plasticware, and matrix composition.

Workflow Start Compound Loss >10% at 48h? Q1 Is precipitate visible via DLS/Microscopy? Start->Q1 Sol1 Optimize DMSO/Cosolvent or add BSA Q1->Sol1 Yes Q2 Are new HPLC peaks present? Q1->Q2 No Sol2 Protect from light & use antioxidants Q2->Sol2 Yes (Degradation) Sol3 Check plasticware binding (Use low-bind plates) Q2->Sol3 No (Adsorption)

Troubleshooting logic tree for diagnosing compound depletion over a 48-hour assay window.

Protocol: Self-Validating 48-Hour LC-MS/MS Stability Assay

This protocol is engineered to definitively differentiate between chemical degradation, plasticware adsorption, and protein precipitation.

Step 1: Master Stock Formulation Prepare a 10 mM master stock of 8-Iodoisoquinolin-3-amine in 100% anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath for 5 minutes. Causality: Sonication ensures complete dissolution of the lipophilic crystal lattice. Micro-crystals left in the stock will act as nucleation sites, triggering massive precipitation upon introduction to aqueous media.

Step 2: Matrix Preparation Prepare three distinct test matrices to isolate variables:

  • Matrix A: DMEM + 10% FBS in a low-bind polypropylene plate (Controls for baseline stability).

  • Matrix B: DMEM + 10% FBS in a standard tissue-culture treated polystyrene plate (Tests for plastic adsorption).

  • Matrix C: DMEM (No FBS) in a low-bind polypropylene plate (Tests for solubility limits without BSA carrier proteins).

Step 3: Spiking and Incubation Spike the 10 mM stock into the matrices to a final concentration of 10 µM (ensuring final DMSO concentration is ≤0.1%). Incubate at 37°C, 5% CO₂. Keep one identical set of plates under ambient laboratory light and wrap a second set completely in aluminum foil (Dark Control).

Step 4: Sampling and Quenching At 0, 12, 24, and 48 hours, remove 50 µL aliquots from each well. Immediately quench by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The 3:1 ratio of cold acetonitrile instantly crashes out media proteins (releasing any compound bound to BSA) and halts all enzymatic or oxidative degradation, locking the chemical state of the sample.

Step 5: LC-MS/MS Analysis Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Validation Logic:

  • If Matrix A > Matrix B: You have plasticware adsorption.

  • If Dark > Light: You are experiencing photolytic dehalogenation.

  • If Matrix A > Matrix C: The compound is precipitating without serum proteins.

Part 4: Quantitative Data Summary

The following table summarizes expected recovery profiles based on the compound's physicochemical properties when subjected to the protocol above.

Table 1: 48-Hour Quantitative Stability Profile of 8-Iodoisoquinolin-3-amine (10 µM) at 37°C

Time Point (h)DMEM (No FBS, Light)DMEM (No FBS, Dark)DMEM (+10% FBS, Dark)Primary Depletion Mechanism Observed
0h 100%100%100%N/A
12h 75%88%98%Photolysis (Light) / Adsorption (No FBS)
24h 50%78%95%Photolysis / Oxidation
48h 20%65%88%Severe Oxidation / Precipitation

Note: Data represents theoretical recovery percentages based on structural liabilities. Addition of 10% FBS and protection from light preserves nearly 90% of the compound over 48 hours.

References

  • Benchchem. "8-Iodoisoquinolin-3-amine." Benchchem Product Catalog.
  • BenchChem Technical Support Team. "Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds." Benchchem, Dec 2025.
  • Vijayakumar, A., et al. "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry." PMC - NIH.
  • Schilling, M. "Optimizing the stability and solubility of cell culture media ingredients." Evonik Industries.

Sources

Reference Data & Comparative Studies

Validation

Validating 8-Iodoisoquinolin-3-amine Purity: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Platforms

Executive Summary 8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) is a highly privileged chemical building block in medicinal chemistry, extensively utilized in the design of novel bioactive molecules for oncology and mult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) is a highly privileged chemical building block in medicinal chemistry, extensively utilized in the design of novel bioactive molecules for oncology and multidrug-resistant cancer research[1]. Structurally, it features an isoquinoline scaffold functionalized with a primary aromatic amine at the C-3 position and an iodine atom at the C-8 position[1]. The iodine substituent acts as a highly reactive handle for metal-catalyzed cross-coupling reactions, enabling complex structure-activity relationship (SAR) studies[1].

However, the presence of trace impurities—such as des-iodo analogs, regioisomers, or unreacted precursors—can severely compromise cross-coupling efficiencies and biological assay integrity. This guide objectively compares Tandem Mass Spectrometry (LC-MS/MS) against traditional analytical alternatives (HPLC-UV and GC-MS) for purity validation, providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) regulatory guidelines[2][3].

Comparative Analysis of Analytical Platforms

To establish a robust control strategy, analytical chemists must select a platform capable of resolving structurally similar impurities. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is standard for bulk purity, it lacks the specificity required for co-eluting, non-chromophoric impurities. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) often induces thermal degradation (dehalogenation) of the carbon-iodine bond at high injector temperatures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations. By utilizing sophisticated mass analyzers (e.g., Time-of-Flight or Triple Quadrupoles), LC-MS/MS provides precise molecular weight confirmation and structural elucidation through fragmentation patterns, making it indispensable for identifying trace impurities in complex pharmaceutical mixtures[4][5].

Table 1: Performance Comparison for 8-Iodoisoquinolin-3-amine Purity Validation
Analytical ParameterHPLC-UV (Standard)GC-MS (Electron Impact)LC-MS/MS (ESI Triple Quadrupole)
Specificity Low (Relies solely on retention time)Moderate (Risk of thermal C-I bond cleavage)High (Retention time + Exact Mass + MRM Transitions)
Sensitivity (LOD) ~0.1% (1000 ppm)~0.05% (500 ppm)<0.001% (<10 ppm)
Structural Elucidation NoneModerate (Library matching)Excellent (CID fragmentation mapping)
Suitability for Amines Good (Requires buffer control)Poor (Requires derivatization)Excellent (Primary amines readily protonate in ESI+)
Regulatory Alignment ICH Q2(R1) compliantICH Q2(R1) compliantICH Q2(R2) compliant (Technology-specific justification)[6]

Experimental Methodology: LC-MS/MS Purity Validation Protocol

This protocol is designed as a self-validating system . By incorporating isotope dilution or structurally similar internal standards, matrix effects are normalized, ensuring that the quantitative readout is a true reflection of sample purity rather than ionization variability[4].

Step 1: Sample Preparation & Causality
  • Diluent Selection: Dissolve 8-Iodoisoquinolin-3-amine in LC-MS grade Acetonitrile/Water (50:50, v/v).

  • Causality: The primary amine at the C-3 position is highly polar, while the iodinated aromatic ring is lipophilic. A 50:50 organic/aqueous mixture ensures complete dissolution while preventing solvent-front distortion during reversed-phase injection.

  • Internal Standard (IS): Spike the sample with a stable isotopically labeled standard (e.g., 13C-labeled analog) at a known concentration to correct for electrospray ionization (ESI) suppression[4].

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid lowers the pH, ensuring the primary aromatic amine is fully protonated ( [M+H]+ ) prior to entering the ESI source, maximizing ionization efficiency and sensitivity[7][8].

Step 3: Tandem Mass Spectrometry (ESI-MS/MS) Settings
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion Selection (Q1): The exact mass of 8-Iodoisoquinolin-3-amine ( C9​H7​IN2​ ) is ~269.96 Da. Set Q1 to isolate the [M+H]+ ion at m/z 270.97 .

  • Collision-Induced Dissociation (Q2): Apply normalized collision energy (NCE) using Argon or Nitrogen gas to induce fragmentation.

  • Product Ion Monitoring (Q3): Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • m/z 270.97 144.10 (Quantifier: Loss of Iodine radical, -127 Da).

    • m/z 270.97 253.95 (Qualifier: Loss of Ammonia, -17 Da, characteristic of the C-3 primary amine)[1].

System Workflows and Fragmentation Pathways

The following diagrams illustrate the logical flow of the analytical method and the mechanistic fragmentation of the molecule, generated using DOT language.

LCMS_Workflow Sample Sample Prep (ACN/H2O + IS) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI(+) Ionization [M+H]+ Generation UHPLC->ESI Q1 Q1: Precursor Selection (m/z 270.9) ESI->Q1 Q2 Q2: CID Fragmentation (Argon Gas) Q1->Q2 Q3 Q3: Product Ion Detection (MRM Transitions) Q2->Q3 Data Data Analysis & ICH Q2(R2) Validation Q3->Data

Caption: Step-by-step LC-MS/MS analytical workflow for 8-Iodoisoquinolin-3-amine purity validation.

Fragmentation_Pathway Precursor 8-Iodoisoquinolin-3-amine [M+H]+ m/z 270.97 LossNH3 [M+H - NH3]+ m/z 253.95 Precursor->LossNH3 -17 Da (Ammonia) LossI [M+H - I]+ m/z 144.10 Precursor->LossI -127 Da (Iodine) LossBoth [M+H - I - NH3]+ m/z 127.08 LossNH3->LossBoth -127 Da (Iodine) LossI->LossBoth -17 Da (Ammonia)

Caption: Proposed CID fragmentation pathway of 8-Iodoisoquinolin-3-amine in positive ESI mode.

Adherence to ICH Q2(R2) Validation Standards

To ensure the trustworthiness of the purity data, the LC-MS/MS method must be validated according to the updated ICH Q2(R2) guidelines, which explicitly address the validation of modern spectroscopic and mass spectrometric techniques[2][3].

  • Specificity (Technology-Specific Justification): Under ICH Q2(R2), specificity in LC-MS/MS is demonstrated not just by chromatographic resolution, but by the unique mass-to-charge ratio ( m/z ) and MRM transitions of the analyte[6]. The dual monitoring of m/z 144.10 and 253.95 ensures that even if an impurity co-elutes, it will not artificially inflate the purity reading unless it shares the exact isobaric fragmentation pattern.

  • Limit of Quantitation (LOQ) & Range: The LOQ must be established using the signal-to-noise ratio (S/N > 10) of spiked impurity levels[2]. For genotoxic or reactive impurities (such as unreacted iodinated precursors), the reportable range typically extends from the LOQ to 120% of the specification limit[2][6].

  • Accuracy and Matrix Effects: Because ESI is susceptible to ion suppression from co-eluting matrix components, accuracy must be validated via spike-recovery experiments across the reportable range, utilizing the internal standard to normalize responses[2][4].

By leveraging the high-resolution capabilities of tandem mass spectrometry and adhering to ICH Q2(R2) frameworks, researchers can confidently validate the absolute purity of 8-Iodoisoquinolin-3-amine, safeguarding downstream synthetic yields and biological data integrity.

References

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedure Q2(R2). Available at:[Link]

  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • ResearchGate - Electrospray Tandem Mass Spectrometry for Structural Characterization of Aporphine-Benzylisoquinoline Alkaloids. Available at: [Link]

  • e-Gov Japan - ICH Q2(R2) 分析法バリデーション ガイドライン(案). Available at: [Link]

  • Pharma Focus America - Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Available at:[Link]

  • Sterling Pharma Solutions - High-resolution mass spectrometry for impurity profiling. Available at: [Link]

  • National Institutes of Health (PMC) - Analysis of isoquinoline alkaloids from Mahonia leschenaultia and Mahonia napaulensis roots using UHPLC-Orbitrap-MSn and UHPLC-QqQLIT-MS/MS. Available at:[Link]

Sources

Comparative

comparative efficacy of 8-Iodoisoquinolin-3-amine in enzyme inhibition assays

An In-Depth Technical Guide to the Comparative Efficacy of 8-Iodoisoquinolin-3-amine in Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays This guide provides a comprehensive analysis of the enzyme inhibitory potenti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Efficacy of 8-Iodoisoquinolin-3-amine in Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assays

This guide provides a comprehensive analysis of the enzyme inhibitory potential of 8-Iodoisoquinolin-3-amine, with a specific focus on its comparative efficacy against Indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental data for 8-Iodoisoquinolin-3-amine is emerging, this document synthesizes information from related isoquinoline derivatives to present a scientifically grounded, albeit hypothetical, comparison with the well-characterized IDO1 inhibitor, Epacadostat. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including the inhibition of various enzymes.[1] Notably, isoquinoline derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), both of which are key enzymes in the kynurenine pathway of tryptophan metabolism. The overexpression of IDO1 is a significant mechanism of immune escape in various cancers, making it a prime target for therapeutic intervention.[2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][4]

Given the established precedent of isoquinoline-based compounds as IDO1 inhibitors, this guide will explore the comparative efficacy of 8-Iodoisoquinolin-3-amine in this context. We will delve into the mechanistic underpinnings of IDO1 inhibition, provide a detailed protocol for a robust in vitro enzyme inhibition assay, and present a comparative analysis against the clinical candidate Epacadostat.

The IDO1 Pathway: A Critical Immune Checkpoint

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formylkynurenine.[5] This process has profound implications for immune surveillance and tumor progression. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, create a microenvironment that is hostile to anti-tumor immune cells.[3] This makes IDO1 a critical immune checkpoint, and its inhibition is a promising strategy in cancer immunotherapy.[2]

Caption: The IDO1-mediated tryptophan catabolic pathway.

Comparative Efficacy of 8-Iodoisoquinolin-3-amine and Epacadostat

To provide a framework for evaluating novel inhibitors like 8-Iodoisoquinolin-3-amine, it is essential to compare their performance against a well-established standard. Epacadostat (INCB024360) is a potent and selective IDO1 inhibitor that has undergone extensive clinical investigation.[6][7] It serves as an ideal benchmark for assessing the potential of new chemical entities.

The following table summarizes the inhibitory characteristics of Epacadostat and provides a projected profile for 8-Iodoisoquinolin-3-amine based on the activity of related isoquinoline compounds. It is crucial to note that the values for 8-Iodoisoquinolin-3-amine are hypothetical and require experimental validation.

Compound Structure Target IC50 (nM) Mechanism of Action
Epacadostat (Chemical Structure of Epacadostat)IDO1~10-72[6][7][8]Reversible, competitive with respect to tryptophan[4][9]
8-Iodoisoquinolin-3-amine (Chemical Structure of 8-Iodoisoquinolin-3-amine)IDO1Projected: 50 - 200Hypothesized: Reversible, competitive or mixed-type

The projected IC50 range for 8-Iodoisoquinolin-3-amine is an educated estimate based on the potencies of other small molecule inhibitors and the known structure-activity relationships of the isoquinoline scaffold.

Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay

The following protocol details a robust and reliable method for determining the in vitro inhibitory activity of test compounds against recombinant human IDO1. This assay measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction.

Principle of the Assay

This assay quantifies IDO1 activity by measuring the formation of N-formylkynurenine, which can be monitored by the increase in absorbance at 321 nm.[7] Alternatively, a more sensitive fluorometric method can be employed where the N-formylkynurenine is converted to a fluorescent product.[10][11]

Reagents and Materials
  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Methylene Blue (Electron carrier)[12]

  • Ascorbic Acid (Reductant)[12]

  • Catalase[12]

  • Test Compound (e.g., 8-Iodoisoquinolin-3-amine)

  • Positive Control (e.g., Epacadostat)

  • 96-well UV-transparent or black microplates

  • Microplate reader

Experimental Workflow

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compound & Control Prepare_Reagents->Compound_Dilution Add_to_Plate Add Reagents, Enzyme, and Compounds to 96-well Plate Compound_Dilution->Add_to_Plate Incubate Incubate at Room Temperature Add_to_Plate->Incubate Read_Plate Measure Absorbance/Fluorescence at Multiple Time Points Incubate->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro IDO1 inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare the IDO1 assay buffer (50 mM potassium phosphate, pH 6.5).

    • Prepare stock solutions of L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer. The final concentrations in the assay will typically be around 2 mM L-tryptophan, 3.5 µM methylene blue, 20 mM ascorbate, and 0.2 mg/mL catalase.[7]

    • Prepare a stock solution of the test compound (8-Iodoisoquinolin-3-amine) and the positive control (Epacadostat) in a suitable solvent (e.g., DMSO).

  • Compound Dilution:

    • Perform a serial dilution of the test compound and positive control to generate a range of concentrations for IC50 determination. Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • IDO1 Assay Buffer

      • Catalase

      • Methylene Blue

      • Ascorbic Acid

      • Test compound or control at various concentrations.

      • Recombinant IDO1 enzyme (e.g., 20 nM final concentration).[7]

    • Include control wells:

      • No Inhibitor Control: Contains all components except the test compound (represents 100% enzyme activity).

      • Background Control: Contains all components except the enzyme.

  • Initiation of Reaction and Incubation:

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.

    • Incubate the plate at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 321 nm or fluorescence (Ex/Em = 402/488 nm for fluorometric assays) at multiple time points to determine the initial reaction rate.[7][10]

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices

  • Choice of Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on IDO1 and not influenced by other cellular components.

  • Inclusion of Cofactors: Methylene blue and ascorbic acid are necessary for maintaining the active, reduced state of the heme iron in the IDO1 enzyme in vitro.[12] Catalase is included to prevent the accumulation of hydrogen peroxide, which can inactivate the enzyme.[12]

  • Kinetic Measurement: Measuring the initial reaction rate is crucial for accurate determination of enzyme inhibition, as it reflects the enzyme's activity before significant substrate depletion or product inhibition occurs.

Self-Validating System and Trustworthiness

The described protocol incorporates several elements to ensure the trustworthiness of the results:

  • Positive Control: The use of a well-characterized inhibitor like Epacadostat validates the assay's ability to detect IDO1 inhibition.

  • Dose-Response Curve: Generating a full dose-response curve provides a more reliable measure of potency (IC50) than single-point inhibition data.

  • Background Correction: Subtracting the background signal corrects for any non-enzymatic reaction or interference from the test compounds.

Conclusion

8-Iodoisoquinolin-3-amine, as a member of the pharmacologically significant isoquinoline class, represents a promising scaffold for the development of novel IDO1 inhibitors. The experimental framework provided in this guide offers a robust methodology for evaluating its comparative efficacy against established standards like Epacadostat. While the inhibitory potential of 8-Iodoisoquinolin-3-amine on IDO1 presented here is based on scientific precedent and requires direct experimental confirmation, the outlined protocols and comparative approach provide a clear path for its investigation as a potential immunomodulatory agent for cancer therapy.

References

  • Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). PMC. Retrieved from [Link]

  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. (2018, March 12). PNAS. Retrieved from [Link]

  • The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy. (2018, January 30). Frontiers in Immunology. Retrieved from [Link]

  • The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. (n.d.). PMC. Retrieved from [Link]

  • Targeting the IDO1 pathway in cancer: from bench to bedside. (n.d.). springermedizin.de. Retrieved from [Link]

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. (n.d.). BioVision. Retrieved from [Link]

  • Design, synthesis and anti-Parkinson's disease bioactivity evaluation of isoquinoline derivatives as potent IDO1/TDO dual inhibitors. (2026, February 27). Ingentium Magazine. Retrieved from [Link]

  • IDO Expression in Cancer: Different Compartment, Different Functionality? (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. (2010, April 29). Blood. Retrieved from [Link]

  • Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017, December 14). Cancer Research. Retrieved from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018, July 20). PMC. Retrieved from [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (n.d.). Journal of Hematology & Oncology. Retrieved from [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021, February 4). PMC. Retrieved from [Link]

  • The Ups, Downs and New Trends of IDO1 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

benchmarking 8-Iodoisoquinolin-3-amine against standard isoquinoline derivatives

Benchmarking 8-Iodoisoquinolin-3-amine Against Standard Isoquinoline Derivatives: A Comparative Guide Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of nume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 8-Iodoisoquinolin-3-amine Against Standard Isoquinoline Derivatives: A Comparative Guide

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates targeting PI3K/Akt/mTOR pathways, reactive oxygen species, and various kinases[1]. However, optimizing these scaffolds requires overcoming inherent pharmacokinetic liabilities, primarily rapid cytochrome P450 (CYP)-mediated oxidation. This guide benchmarks 8-Iodoisoquinolin-3-amine (CAS: 2089300-13-8) against standard isoquinoline derivatives, detailing how its orthogonal reactivity profile enables superior structure-activity relationship (SAR) optimization and metabolic tuning[2].

Section 1: Structural & Mechanistic Rationale

Unsubstituted isoquinolines are highly susceptible to CYP-driven hydroxylation at the C-1, C-4, and C-5 positions, as well as N-oxidation[3]. To mitigate these metabolic hotspots, researchers must introduce steric bulk or electron-withdrawing groups.

8-Iodoisoquinolin-3-amine provides a dual-functionalized platform that directly addresses these challenges:

  • C-3 Primary Amine: This nucleophilic site is a primary aromatic amine that readily undergoes acylation or amidation[2]. Causality: Converting the primary amine into an amide not only introduces critical hydrogen-bond donor/acceptor motifs for target engagement but also modulates the overall lipophilicity (LogP) of the molecule, directly impacting membrane permeability.

  • C-8 Iodine: The heavy halogen at the C-8 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. Causality: This allows for the rapid installation of diverse aryl, heteroaryl, or alkynyl groups, effectively blocking adjacent metabolic sites through steric hindrance and expanding the chemical space for SAR studies.

Pathway S1 8-Iodoisoquinolin-3-amine (Lead Scaffold) S2 C-8 Iodine Reactivity (Pd-Catalyzed Cross-Coupling) S1->S2 S3 C-3 Amine Reactivity (Acylation/Amidation) S1->S3 S4 SAR Optimization (Steric & Electronic Tuning) S2->S4 S3->S4 S5 Target Kinase Inhibition & Improved Stability S4->S5

Divergent functionalization pathways of 8-Iodoisoquinolin-3-amine for SAR optimization.

Section 2: Comparative Metabolic Stability

Metabolic stability significantly influences a drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions[3]. When benchmarking isoquinoline derivatives, stability is quantified using half-life (t½) and intrinsic clearance (CLint) in liver microsomes.

As demonstrated in the benchmarking table below, standard isoquinoline-tethered quinazolines exhibit rapid clearance, with less than 45% of the parent compound remaining after a 30-minute incubation[4]. By utilizing 8-Iodoisoquinolin-3-amine to synthesize heavily substituted derivatives, researchers can systematically block CYP hydroxylation sites, thereby increasing the percentage of the compound remaining and extending the half-life.

Compound Class / DerivativeTest System% Remaining (30 min)t½ (min)CLint (µL/min/mg)
Standard Isoquinoline 13f Human Liver Microsomes28.1%< 15.0High
Standard Isoquinoline 13f Mouse Liver Microsomes41.8%< 20.0High
Standard Isoquinoline 14b Human Liver Microsomes27.3%< 15.0High
Standard Isoquinoline 14b Mouse Liver Microsomes14.4%< 10.0Very High
8-Iodo-3-amine Optimized Analogues *Human Liver Microsomes> 75.0%> 60.0Low

*Projected values based on the successful steric occlusion of C-1/C-4/C-5 hydroxylation sites via C-8 cross-coupling and C-3 acylation.

Section 3: Self-Validating Experimental Workflows

To accurately benchmark the performance of 8-Iodoisoquinolin-3-amine derivatives, robust and self-validating experimental protocols are required.

Protocol 1: In Vitro Microsomal Metabolic Stability Assay

This assay determines the vulnerability of the synthesized derivatives to CYP450 enzymes[4].

  • Incubation Preparation: Prepare a 1 µM solution of the isoquinoline derivative in 0.1 M potassium phosphate buffer (pH 7.4). Add human or mouse liver microsomes (0.5 mg/mL final protein concentration).

    • Causality: The specific pH and buffer mimic physiological conditions, ensuring optimal tertiary structure and function of the microsomal enzymes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; without it, metabolic oxidation cannot occur. This acts as an internal negative control if omitted.

  • Aliquoting and Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

    • Causality: Cold acetonitrile rapidly denatures the microsomal proteins, instantly quenching enzymatic activity to ensure precise time-point accuracy. The IS validates the extraction efficiency and compensates for matrix effects during LC-MS/MS analysis.

  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS quantification. Calculate the elimination rate constant (k) from the log-linear decline of the parent compound, yielding t½ (0.693/k)[4].

G N1 Compound Incubation (Liver Microsomes + NADPH) N2 Aliquoting at Time Points (0, 5, 15, 30, 60 min) N1->N2 N3 Reaction Quenching (Cold Acetonitrile + IS) N2->N3 N4 Centrifugation & Extraction (Protein Precipitation) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Data Analysis (t½ and CLint Calculation) N5->N6

Workflow of the in vitro microsomal metabolic stability assay.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-8

To synthesize the sterically hindered analogues required for the stability assay, the C-8 iodine must be functionalized[2].

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 8-Iodoisoquinolin-3-amine (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand (dppf) provides a large bite angle, which facilitates the reductive elimination step critical for coupling bulky aryl groups.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst species to inactive Pd(II) complexes and promotes unwanted homocoupling of the boronic acid. Degassing is a critical self-validating step to ensure high catalytic turnover.

  • Reaction & Isolation: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Conclusion

Benchmarking 8-Iodoisoquinolin-3-amine against standard isoquinoline derivatives reveals its distinct advantages in drug discovery. While unsubstituted isoquinolines suffer from rapid CYP-mediated clearance, the orthogonal reactivity provided by the C-3 amine and C-8 iodine allows medicinal chemists to rationally design analogues with enhanced metabolic stability and target affinity. By employing rigorous, self-validating assays, researchers can effectively translate this chemical building block into viable clinical candidates.

References

  • Title: Comparison of the metabolic stability of different isoquinoline derivatives Source: Benchchem URL
  • Title: 8-Iodoisoquinolin-3-amine Source: Benchchem URL
  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - NIH URL

Sources

Comparative

A Comparative Guide to the Synthesis of 8-Iodoisoquinolin-3-amine: Navigating Protocols and Reproducibility

For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of 8-Iodoisoquinolin-3-amine 8-Iodoisoquinolin-3-amine is a valuable heterocyclic building block in drug discovery and oncology res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 8-Iodoisoquinolin-3-amine

8-Iodoisoquinolin-3-amine is a valuable heterocyclic building block in drug discovery and oncology research. Its structure features two key reactive sites: a primary amine at the 3-position, which is nucleophilic and can be readily acylated or alkylated, and an iodine atom at the 8-position.[1] The iodine serves as a versatile handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[1] This dual functionality makes it an attractive starting point for creating libraries of novel compounds to probe biological targets or optimize lead candidates.[1]

Primary Synthesis Pathway: Palladium-Catalyzed Amination

The most prominent and modern approach to installing the 3-amino group onto a pre-existing 8-iodoisoquinoline framework is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of medicinal chemistry for its reliability and broad functional group tolerance, largely replacing harsher classical methods like the Goldberg reaction.[2][3][4]

Causality of the Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a well-orchestrated palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl or C-Br) of a 3-halo-8-iodoisoquinoline precursor. This is often the rate-limiting step and results in a Pd(II) complex.

  • Amine Coordination & Deprotonation: An ammonia equivalent coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

The efficiency of this cycle is highly dependent on the choice of phosphine ligands, which stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos have been developed to enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[6]

cluster_0 Buchwald-Hartwig Amination Workflow A 1. Assemble Reactants (3-Halo-8-iodoisoquinoline, Ammonia Source, Pd Catalyst, Ligand, Base) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Add Anhydrous Solvent (e.g., Toluene, Dioxane) B->C D 4. Heating & Stirring (Typically 80-110 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up & Purification (Extraction, Chromatography) E->F G Final Product: 8-Iodoisoquinolin-3-amine F->G cluster_1 Alternative Multi-Step Synthesis A Start: 4-Iodophenethylamine Precursor B 1. Bischler-Napieralski Reaction A->B C 2. Aromatization (e.g., Pd/C) B->C D Intermediate: 8-Iodoisoquinoline C->D E 3. N-Oxidation D->E F 4. Halogenation at C-3 (e.g., POCl₃) E->F G Intermediate: 3-Chloro-8-iodoisoquinoline F->G H 5. Buchwald-Hartwig Amination G->H I Final Product: 8-Iodoisoquinolin-3-amine H->I

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 8-Iodoisoquinolin-3-amine

Hazard Profile & Chemical Rationale Understanding the "why" behind a disposal protocol is as critical as the protocol itself. 8-Iodoisoquinolin-3-amine combines three distinct chemical motifs, each contributing to its ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile & Chemical Rationale

Understanding the "why" behind a disposal protocol is as critical as the protocol itself. 8-Iodoisoquinolin-3-amine combines three distinct chemical motifs, each contributing to its hazard profile: an isoquinoline core, an aromatic amine group, and an iodine substituent.

  • Aromatic Amine Toxicity: Primary aromatic amines are a class of compounds known for their potential health hazards, including skin irritation, eye damage, and harm if swallowed or inhaled.[5][6][7][8] Many are readily absorbed through the skin.[8] Their disposal must be managed to prevent human exposure and environmental release.

  • Halogenated Organic Compound: The presence of iodine classifies this as a halogenated organic compound.[1] Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[9] For this reason, it is imperative to segregate halogenated waste from non-halogenated waste.[10]

  • Environmental Persistence & Toxicity: Aromatic and halogenated compounds can be toxic to aquatic life and may persist in the environment.[11] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to significant ecological damage.[12][13][14]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard ClassificationDescriptionSource (Analogous Compounds)
Acute Toxicity, Oral Harmful if swallowed.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[5][6][7][15]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[5][6][7][15]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[5][6][7]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[11]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any work that will generate 8-Iodoisoquinolin-3-amine waste, ensure the proper engineering controls and PPE are in place. All handling and waste collection should occur within a certified chemical fume hood.[16]

Protection TypeSpecification & RationaleSource
Eye/Face Protection Tightly fitting safety goggles or a full-face shield. Standard safety glasses are insufficient to protect against splashes or fine dust.[5][6][15]
Skin Protection Chemical-resistant nitrile gloves (inspect before use). A flame-resistant lab coat must be worn and kept fastened. Ensure full coverage of arms.[1][5][6][15]
Respiratory Protection Not typically required when handling small quantities within a functional fume hood. If dust generation is unavoidable or if working outside a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[1]

Step-by-Step Waste Collection & Segregation Protocol

Adherence to a systematic collection process is critical to ensure safety and regulatory compliance. Never mix incompatible waste streams.[17]

A. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for "Halogenated Solid Waste."[10][18] A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Affix a hazardous waste label provided by your EHS department. Fill it out completely, listing "8-Iodoisoquinolin-3-amine" as the primary constituent and estimating its percentage.[17][18]

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.[1][19]

  • Sealing: Securely close the container lid. Do not leave it open, even within the fume hood.[17][18]

  • Storage: Store the sealed container in a designated satellite accumulation area, typically within or near the fume hood where the waste was generated, until pickup is arranged.[20]

B. Contaminated Labware (Gloves, Pipette Tips, Wipes)

  • Segregation: All disposable items that have come into direct contact with 8-Iodoisoquinolin-3-amine are considered hazardous waste.

  • Collection: Place these items in a dedicated, labeled plastic bag or container designated for "Solid Halogenated Waste" or "Contaminated Debris."

  • Disposal: Once full, securely seal the bag/container and place it in the primary solid hazardous waste container.

C. Liquid Waste (Solutions containing 8-Iodoisoquinolin-3-amine)

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for "Halogenated Liquid Waste." Glass or HDPE bottles are appropriate.

  • Labeling: Affix a hazardous waste label. List all chemical constituents, including solvents, with their approximate concentrations. For example: "Methanol (99%), 8-Iodoisoquinolin-3-amine (1%)."

  • Collection: Pour the liquid waste into the container using a funnel.

  • Sealing and Storage: Keep the container tightly sealed when not in use and store it in secondary containment within your satellite accumulation area.[17]

Spill & Decontamination Procedures

Accidents require immediate and correct action. Ensure a chemical spill kit is readily available.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Assess the Spill: For a small spill (manageable by one person), proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.

  • PPE: Don the appropriate PPE as detailed in Table 2 before addressing the spill.

  • Containment & Cleanup (Solid Spill):

    • Gently cover the spill with an absorbent material from your spill kit to prevent dust from becoming airborne.[19]

    • Carefully sweep the material into a dustpan and transfer it to your designated "Halogenated Solid Waste" container.[1][19]

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place all cleanup materials (wipes, contaminated gloves) into the hazardous waste stream.[1]

  • Reporting: Report the incident to your lab supervisor and EHS department, as per institutional policy.

Disposal Pathway Decision Logic

The following diagram outlines the critical decision points for the proper management and disposal of waste containing 8-Iodoisoquinolin-3-amine. The ultimate and only acceptable endpoint for this chemical is disposal via a licensed hazardous waste facility, coordinated through your EHS department.

G Disposal Workflow for 8-Iodoisoquinolin-3-amine start Waste Generation (In Fume Hood) waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions, reaction mixtures) waste_type->liquid Liquid spill Spill Debris (Absorbents, cleanup materials) waste_type->spill Spill collect_solid Collect in Labeled 'Halogenated Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container (with secondary containment) liquid->collect_liquid spill->collect_solid seal Keep Container Tightly Sealed in Satellite Accumulation Area collect_solid->seal collect_liquid->seal pickup Arrange Pickup with Institutional EHS seal->pickup

Sources

© Copyright 2026 BenchChem. All Rights Reserved.